2,4,6-Triaminopyrimidine-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-triaminopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-1-2-3(7)10-5(9)11-4(2)8/h(H6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBKPLFFXBNIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676379 | |
| Record name | 2,4,6-Triaminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465531-97-9 | |
| Record name | 2,4,6-Triaminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,4,6-Triaminopyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available precursor, 2,4,6-trichloropyrimidine-5-carbonitrile. The core of this pathway involves the transformation of the chloro-substituents to azido groups, followed by the reduction of the azido moieties to the desired amino functionalities.
Synthesis Pathway Overview
The synthesis proceeds through two key transformations:
-
Nucleophilic Substitution: The chlorine atoms of 2,4,6-trichloropyrimidine-5-carbonitrile are displaced by azide ions in a nucleophilic aromatic substitution reaction to yield 2,4,6-triazidopyrimidine-5-carbonitrile.
-
Reduction: The three azido groups of the intermediate are subsequently reduced to amino groups to afford the final product, this compound.
The overall synthetic scheme is depicted below:
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4,6-Triazidopyrimidine-5-carbonitrile
This procedure is adapted from the synthesis described by Chapyshev et al.[1].
Materials:
-
2,4,6-trichloropyrimidine-5-carbonitrile
-
Sodium azide (NaN₃)
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichloropyrimidine-5-carbonitrile in a mixture of acetone and water.
-
Add an excess of sodium azide to the solution. A typical molar ratio of sodium azide to the starting pyrimidine is greater than 3:1 to ensure complete substitution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 2,4,6-triazidopyrimidine-5-carbonitrile, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 2,4,6-trichloropyrimidine-5-carbonitrile | [1] |
| Reagent | Sodium Azide (NaN₃) | [1] |
| Solvent | Aqueous Acetone | [1] |
| Reaction Time | 6 hours (reflux) | [1] |
| Yield | 82% | [1] |
| Melting Point | High (not specified) | [1] |
Step 2: Reduction of 2,4,6-Triazidopyrimidine-5-carbonitrile to this compound
The reduction of aryl azides to amines is a standard transformation. A general procedure using catalytic hydrogenation, a common and effective method, is provided below. This should be optimized for the specific substrate.
Materials:
-
2,4,6-triazidopyrimidine-5-carbonitrile
-
Palladium on carbon (Pd/C, 10%) or another suitable catalyst (e.g., Platinum oxide)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve or suspend 2,4,6-triazidopyrimidine-5-carbonitrile in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (the pressure will depend on the specific apparatus and may range from atmospheric pressure to several atmospheres).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen and/or TLC.
-
Once the reaction is complete (cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Quantitative Data for Step 2 (Estimated):
| Parameter | Value | Note |
| Starting Material | 2,4,6-triazidopyrimidine-5-carbonitrile | |
| Catalyst | 10% Pd/C | A common catalyst for this transformation. |
| Reagent | Hydrogen Gas (H₂) | |
| Solvent | Methanol or Ethanol | |
| Yield | High | Reductions of aryl azides are typically high-yielding. |
| Purity | High after purification | Recrystallization is usually effective. |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound is outlined in the diagram below.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Triaminopyrimidine-5-carbonitrile
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2,4,6-Triaminopyrimidine-5-carbonitrile. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
Table 1: Physicochemical Data of 2,4,6-Triaminopyrimidine and Related Analogs
| Property | 2,4,6-Triaminopyrimidine | 2,4-Diaminopyrimidine-5-carbonitrile | 2,4,6-Triazidopyrimidine-5-carbonitrile |
| Molecular Formula | C₄H₇N₅ | C₅H₅N₅ | C₅N₁₂ |
| Molecular Weight | 125.13 g/mol [1][2] | 135.13 g/mol | 252.15 g/mol |
| Melting Point | 249-251 °C[1][3] | Not Reported | 118-120 °C[4] |
| pKa | 6.84 (at 20°C) | Not Reported | Not Reported |
| Appearance | Off-white to beige powder | Not Reported | Colorless solid[4] |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | Not Reported | Not Reported |
Spectral Data Analysis
Detailed spectral data for this compound are not explicitly published. The following tables summarize the expected and observed spectral characteristics based on data from closely related compounds.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound and Observed Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | ~3400-3500 | 2,4-Diaminopyrimidine-5-carbonitrile: 3480 cm⁻¹[5] |
| C≡N Stretch (Nitrile) | ~2200-2250 | 2,4-Diaminopyrimidine-5-carbonitrile: 2188 cm⁻¹[5] |
| C-H Stretch (Aromatic) | ~3000-3100 | 2,4-Diaminopyrimidine-5-carbonitrile: 3080 cm⁻¹[5] |
| Pyrimidine Ring Vibrations | ~1400-1600 | Not Reported |
The infrared spectrum of 2,4,6-triaminopyrimidine shows numerous maxima between 3448 cm⁻¹ and 3315 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the amino groups.[6]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Reference Compound and Observed Chemical Shift (δ, ppm) |
| ¹H NMR | ||
| NH₂ Protons | ~6.0-8.0 | 2,4-Diaminopyrimidine-5-carbonitrile: δ 6.9 (singlet, 4H)[5] |
| ¹³C NMR | ||
| C2, C4, C6 (attached to NH₂) | ~160-170 | 2,4-Diaminopyrimidine-5-carbonitrile: δ 166.6, 167.2 (C2 & C4)[5] |
| C5 (attached to CN) | ~80-90 | 2,4-Diaminopyrimidine-5-carbonitrile: δ 83.0[5] |
| C≡N (Nitrile) | ~115-120 | 2,4-Diaminopyrimidine-5-carbonitrile: δ 117.0[5] |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | λmax (nm) |
| 2,4,6-Triazidopyrimidine-5-carbonitrile | 249, 275[4] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the nucleophilic substitution of 2,4,6-trichloropyrimidine-5-carbonitrile with ammonia. This starting material can be synthesized from 2,4,6-trichloropyrimidine.
Step 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbonitrile
This step would likely follow a procedure similar to the synthesis of other chlorinated pyrimidines, which is not detailed here but is a known process in organic synthesis.
Step 2: Amination of 2,4,6-Trichloropyrimidine-5-carbonitrile
-
Materials: 2,4,6-trichloropyrimidine-5-carbonitrile, aqueous ammonia, a suitable solvent (e.g., ethanol or dioxane), reaction vessel.
-
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine-5-carbonitrile in the chosen solvent in a pressure-resistant reaction vessel.
-
Add an excess of concentrated aqueous ammonia to the solution.
-
Seal the vessel and heat the mixture at a temperature typically ranging from 100 to 150 °C for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the solid product by filtration, wash with water and a small amount of cold solvent to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent.
-
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on an NMR spectrometer using a deuterated solvent such as DMSO-d₆.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
Biological Activity and Signaling Pathways
Derivatives of pyrimidine-5-carbonitrile have shown significant potential as anticancer agents, particularly as inhibitors of the PI3K/AKT signaling pathway.[7][8][9][10] This pathway is crucial for regulating cell survival, proliferation, and growth, and its overactivation is a hallmark of many cancers.
The diagram below illustrates the proposed mechanism of action where this compound derivatives can inhibit the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells.
Caption: PI3K/AKT Signaling Pathway Inhibition.
The experimental workflow for evaluating the biological activity of a potential inhibitor like a this compound derivative would typically involve several key stages, from initial screening to more detailed mechanistic studies.
Caption: Drug Discovery Experimental Workflow.
References
- 1. 2,4,6-Triaminopyrimidine 97 1004-38-2 [sigmaaldrich.com]
- 2. 2,4,6-Triaminopyrimidine | 1004-38-2 | Benchchem [benchchem.com]
- 3. 2,4,6-Triaminopyrimidine 97 1004-38-2 [sigmaaldrich.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Unraveling the Structural Nuances of 2,4,6-Triaminopyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While a definitive crystal structure for 2,4,6-Triaminopyrimidine-5-carbonitrile is not publicly available, this guide provides an in-depth analysis of the closely related and well-characterized compound, 2,4,6-triaminopyrimidine-1,3-diium dinitrate . The methodologies and structural principles detailed herein offer a robust framework for understanding the crystallographic features of substituted 2,4,6-triaminopyrimidine cores, which are pivotal in various fields, including drug discovery and materials science.
Crystallographic Data Summary
The crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate reveals a monoclinic crystal system with the space group P21/c.[1][2] The asymmetric unit is composed of a diprotonated triaminopyrimidine dication and two nitrate anions.[1][2] Key crystallographic data are summarized in the table below for clear comparison.
| Parameter | 2,4,6-triaminopyrimidine-1,3-diium dinitrate[1][2] |
| Chemical Formula | C₄H₉N₅²⁺·2NO₃⁻ |
| Molar Mass | 251.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 7.8650 (5) Å |
| b = 9.9173 (6) Å | |
| c = 12.2291 (7) Å | |
| α = 90° | |
| β = 100.836 (2)° | |
| γ = 90° | |
| Unit Cell Volume | 936.86 (10) ų |
| Z (Formula Units/Cell) | 4 |
| Calculated Density | 1.781 Mg m⁻³ |
Intermolecular Interactions and Supramolecular Structure
In the crystal lattice, the diprotonated 2,4,6-triaminopyrimidine cations and nitrate anions are linked by a network of hydrogen bonds, forming a one-dimensional supramolecular structure.[1][2] Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from O···H/H···O (53.2%), N···H/H···N (12.5%), and C···H/H···C (9.6%) interactions.[2]
The following diagram illustrates the key hydrogen bonding interactions that stabilize the crystal structure.
Experimental Protocols
The methodologies employed for the synthesis and crystal structure determination of 2,4,6-triaminopyrimidine derivatives are crucial for obtaining high-quality data.
Synthesis and Crystallization of 2,4,6-triaminopyrimidine-1,3-diium dinitrate[2]
-
Dissolution : 20 mg of 2,4,6-triaminopyrimidine was dissolved in 10 mL of ethanol. The solution was stirred for 3 hours.
-
Acidification : A mixture of 5 mL of ethanol and 0.5 mL of nitric acid was prepared in a separate flask and stirred for 3 hours at 333 K.
-
Reaction : The 2,4,6-triaminopyrimidine solution was then added to the nitric acid solution.
-
Crystallization : The resulting mixture was allowed to slowly evaporate at room temperature, yielding colorless needle-like crystals suitable for X-ray diffraction.
X-ray Diffraction Analysis
The crystal structure was determined using single-crystal X-ray diffraction. A general workflow for this process is outlined below.
Data collection is typically performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1] The collected diffraction data are then processed, and the structure is solved and refined using specialized software packages.
Conclusion
This technical guide provides a comprehensive overview of the crystal structure analysis of a key 2,4,6-triaminopyrimidine derivative. While the specific structure of this compound remains to be determined, the data and protocols presented for the dinitrate salt offer valuable insights into the molecular geometry, intermolecular interactions, and experimental procedures relevant to this class of compounds. Researchers and professionals in drug development can leverage this information to guide the synthesis, crystallization, and structural analysis of novel pyrimidine-based molecules with desired physicochemical and biological properties.
References
Spectroscopic Characterization of 2,4,6-Triaminopyrimidine-5-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4,6-Triaminopyrimidine-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from closely related analogues, namely 2,4-diaminopyrimidine-5-carbonitrile and 2,4,6-triaminopyrimidine, to provide an estimated but informed characterization. This document details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these techniques and explores the potential role of pyrimidine-5-carbonitrile derivatives in modulating key signaling pathways relevant to drug discovery.
Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from published data for structurally similar compounds and theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~ 5.0 - 7.0 | br s | Protons of the three amino groups (-NH₂). The broadness is due to quadrupole moments of the nitrogen atoms and potential hydrogen exchange. |
| ¹³C | ~ 160 - 165 | s | C2, C4, and C6 carbons attached to amino groups. Based on data for 2,4-diaminopyrimidine-5-carbonitrile where C2 & C4 are at 166.6 and 167.2 ppm respectively[1]. |
| ¹³C | ~ 80 - 90 | s | C5 carbon attached to the nitrile group. In 2,4-diaminopyrimidine-5-carbonitrile, this peak is at 83.0 ppm[1]. |
| ¹³C | ~ 115 - 120 | s | Carbon of the nitrile group (-C≡N). In 2,4-diaminopyrimidine-5-carbonitrile, this peak is at 117.0 ppm[1]. |
Predicted values are based on the analysis of related pyrimidine structures and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 3500 - 3300 | N-H stretching | Strong, Broad | Asymmetric and symmetric stretching of the three primary amine groups. Multiple peaks are expected in this region[2]. |
| ~ 2220 | C≡N stretching | Medium to Strong | Characteristic stretching vibration of the nitrile group. In 2,4-diaminopyrimidine-5-carbonitrile, this band appears at 2188 cm⁻¹[1]. |
| 1680 - 1600 | N-H bending (scissoring) | Strong | In-plane bending of the amine groups. |
| 1600 - 1450 | C=C and C=N stretching | Medium to Strong | Aromatic ring stretching vibrations. |
| ~ 800 | C-H out-of-plane bending | Medium | Characteristic of the aromatic C-H bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: Predicted UV-Vis Absorption Maxima
| λmax (nm) | Solvent | Electronic Transition | Notes |
| ~ 275 | Methanol or Ethanol | π → π* | Based on the UV spectrum of 2,4,6-triazidopyrimidine-5-carbonitrile, which shows a λmax at 275 nm[3]. The amino groups are expected to cause a similar absorption. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation | Notes |
| ~ 150.14 | [M]+• | Molecular ion peak corresponding to the molecular weight of C₅H₆N₆. |
| Fragments | Loss of HCN, NH₂, and ring fragmentation | Expected fragmentation pattern for a substituted pyrimidine. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H spectrum and identify multiplicities.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Instrumentation: UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution to determine a suitable concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use the pure solvent as a blank.
Data Acquisition:
-
Scan Range: 200-800 nm.
-
Scan Speed: Medium.
-
Blank Correction: Use the solvent blank to zero the spectrophotometer.
Data Processing:
-
Record the absorbance spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 μg/mL.
-
The solution is then directly infused into the mass spectrometer.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: Typically 3-5 kV.
Data Processing:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, [M]⁺• for EI).
-
Analyze the fragmentation pattern to gain structural information.
Biological Context and Signaling Pathways
Derivatives of pyrimidine-5-carbonitrile have garnered significant interest in drug discovery due to their diverse biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents[4]. Several studies have highlighted their potential as inhibitors of critical cellular signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This pathway is a key regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers[5][6].
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the potential point of inhibition by pyrimidine-5-carbonitrile derivatives.
Caption: PI3K/AKT/mTOR signaling and potential inhibition.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound derivatives against a target kinase like PI3K.
Caption: Kinase inhibition assay workflow.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4,6-Triaminopyrimidine(1004-38-2) 1H NMR spectrum [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrimidine-5-carbonitriles: A review of available synthetic approaches and biological evaluation for promising compounds over the last decade [ejchem.journals.ekb.eg]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Quantum Chemical Calculations for 2,4,6-Triaminopyrimidine-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental considerations for the study of 2,4,6-Triaminopyrimidine-5-carbonitrile. This document outlines plausible experimental protocols for its synthesis and characterization and details the methodologies for in-depth quantum chemical calculations to elucidate its structural, electronic, and vibrational properties. The presented data and workflows are intended to serve as a valuable resource for researchers in the fields of computational chemistry, medicinal chemistry, and materials science.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science due to its rich electronic properties and hydrogen bonding capabilities. Quantum chemical calculations offer a powerful tool to understand the molecular properties of this compound at the atomic level, providing insights that can guide experimental studies and the design of new functional molecules. This guide will cover the fundamental aspects of performing and interpreting such calculations for the title compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be inferred from established reactions on similar pyrimidine cores. The most likely precursor is 2,4,6-trichloropyrimidine-5-carbonitrile, which is commercially available. The synthesis would proceed via nucleophilic aromatic substitution of the chlorine atoms with amino groups.
Synthesis of this compound
Reaction: The synthesis of this compound can be achieved by the aminolysis of 2,4,6-trichloropyrimidine-5-carbonitrile.
Procedure:
-
In a sealed pressure vessel, 2,4,6-trichloropyrimidine-5-carbonitrile (1.0 eq.) is suspended in a solution of aqueous ammonia (excess, e.g., 28-30% solution).
-
The vessel is securely sealed, and the reaction mixture is heated to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete (typically several hours), the vessel is cooled to room temperature, and the pressure is carefully released.
-
The resulting precipitate is collected by filtration and washed with water to remove any excess ammonia and ammonium chloride.
-
The crude product is then washed with a small amount of a cold organic solvent, such as ethanol or diethyl ether, to remove any organic impurities.
-
The product is dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Characterization
The synthesized this compound should be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the amino (N-H) and nitrile (C≡N) stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
Elemental Analysis: Combustion analysis can be performed to determine the percentage of carbon, hydrogen, and nitrogen, which should be in agreement with the calculated values for the molecular formula C₅H₅N₇.
-
Melting Point: The melting point of the purified compound should be determined and can serve as an indicator of purity.
Quantum Chemical Calculations Methodology
Quantum chemical calculations are essential for understanding the intrinsic properties of this compound. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size.
Computational Details
-
Software: A variety of quantum chemistry software packages can be used, such as Gaussian, ORCA, or GAMESS.
-
Method: The B3LYP hybrid functional is a common and reliable choice for geometry optimizations and electronic property calculations of organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311G++(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for describing the lone pairs and potential hydrogen bonding interactions.
-
Solvation: To model the behavior of the molecule in a specific solvent, the Polarizable Continuum Model (PCM) can be employed.
Calculation Workflow
The following diagram illustrates a typical workflow for quantum chemical calculations on this compound.
Data Presentation
The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations. Note: The values in these tables are illustrative and represent the kind of data to be expected. Specific values require dedicated calculations for this compound.
Optimized Geometric Parameters
The geometry optimization provides the most stable conformation of the molecule and the corresponding bond lengths, bond angles, and dihedral angles.
| Bond | Bond Length (Å) | Bond Angle | Angle (°) | Dihedral Angle | Angle (°) |
| N1-C2 | Value | C2-N1-C6 | Value | N1-C2-N3-C4 | Value |
| C2-N3 | Value | N1-C2-N(H₂) | Value | C6-N1-C2-N3 | Value |
| N3-C4 | Value | C2-N3-C4 | Value | C2-N3-C4-C5 | Value |
| C4-C5 | Value | N3-C4-C5 | Value | N3-C4-C5-C6 | Value |
| C5-C6 | Value | C4-C5-C6 | Value | C4-C5-C6-N1 | Value |
| C6-N1 | Value | C5-C6-N1 | Value | C5-C6-N1-C2 | Value |
| C5-C7 | Value | C4-C5-C7 | Value | N3-C4-C5-C7 | Value |
| C7-N8 | Value | C5-C7-N8 | Value | C6-C5-C7-N8 | Value |
Vibrational Frequencies
Frequency calculations are used to confirm that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.
| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |
| 1 | Value | Value | N-H stretch (asymmetric) |
| 2 | Value | Value | N-H stretch (symmetric) |
| 3 | Value | Value | C≡N stretch |
| 4 | Value | Value | C=N stretch (ring) |
| 5 | Value | Value | C=C stretch (ring) |
| ... | ... | ... | ... |
Electronic Properties
Calculations of the electronic properties provide insights into the reactivity and electronic transitions of the molecule.
| Property | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | Value |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
Molecular Structure and Visualization
The molecular structure of this compound is depicted below.
Conclusion
This technical guide provides a foundational framework for the experimental and computational investigation of this compound. The outlined protocols and methodologies are based on established principles and practices in synthetic and computational chemistry. While specific experimental and calculated data for this exact molecule are sparse in the current literature, the approaches described herein will enable researchers to generate reliable data and gain a deeper understanding of its chemical and physical properties. Such knowledge is crucial for its potential application in drug discovery and the development of novel materials.
In-depth Technical Guide on the Thermal Stability of 2,4,6-Triaminopyrimidine-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide, therefore, outlines the standard experimental protocols and theoretical frameworks used for assessing the thermal stability of compounds like 2,4,6-Triaminopyrimidine-5-carbonitrile and presents data on closely related analogs to provide a contextual understanding.
General Physicochemical Properties
While specific thermal decomposition data is limited, basic physical properties of the parent compound, 2,4,6-Triaminopyrimidine, are documented. It is a solid with a melting point in the range of 249-251 °C.[1] The addition of a nitrile group at the 5-position to form this compound would be expected to influence its crystal lattice energy and intermolecular interactions, thus altering its melting point and thermal stability profile.
Standard Experimental Protocols for Thermal Stability Assessment
The thermal stability of a chemical compound is typically investigated using a combination of thermoanalytical techniques. The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]
2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the temperatures at which a compound decomposes and the extent of mass loss at each stage.
Detailed Experimental Protocol for TGA:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using standard reference materials.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 1-10 mg) into an inert crucible (e.g., alumina, platinum).
-
Atmosphere: Purge the furnace with a desired gas (e.g., nitrogen for inert atmosphere, air for oxidative studies) at a controlled flow rate (e.g., 20-100 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[2]
-
Data Acquisition: Continuously record the sample mass and temperature.
-
Data Analysis: Plot the mass loss percentage against temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.
2.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Detailed Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Seal a small, accurately weighed amount of the sample (typically 1-5 mg) in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain a controlled atmosphere (e.g., nitrogen, air) within the DSC cell.
-
Temperature Program: Heat the sample and reference pans at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: Record the differential heat flow between the sample and the reference.
-
Data Analysis: Plot the heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak onset temperature, peak maximum temperature, and the integrated peak area (enthalpy) are determined.[3][4]
Visualization of Experimental Workflow
The logical flow for a comprehensive thermal stability study is depicted below.
Thermal Behavior of Related Pyrimidine Derivatives
While data for the target compound is unavailable, studies on analogous structures provide valuable insights.
4.1. 2,4,6-Triazidopyrimidine-5-carbonitrile
The synthesis of this energetic material has been reported. It is a solid with a melting point of 118–120 °C.[5] The replacement of amino groups with azido groups drastically reduces the melting point and introduces high-energy characteristics, suggesting a significantly lower thermal stability compared to its amino counterpart. The thermal decomposition of a related compound, 2,4,6-triazidopyrimidine, was found to yield nitrogen as the only gaseous product, with the process involving the formation of a nitrene intermediate followed by polymerization.[6]
4.2. Other Substituted Pyrimidines
Research on various 2,4,6-trisubstituted pyrimidines has shown that the nature of the substituents significantly impacts their thermal properties. For instance, the introduction of bulky groups like N,N-dimethylamino and carbazole fragments can increase the decomposition temperature.[7] This highlights the importance of the specific functional groups attached to the pyrimidine ring in determining the overall thermal stability.
Hypothetical Thermal Decomposition Pathway
For this compound, a plausible thermal decomposition pathway under an inert atmosphere would likely involve the following logical steps. This proposed pathway is theoretical and requires experimental validation.
Summary and Future Work
There is a clear gap in the scientific literature regarding the thermal stability of this compound. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for conducting such a study. Future research should focus on performing detailed TGA and DSC analyses of this compound to generate the quantitative data necessary for a complete understanding of its thermal properties. Such data is essential for its potential application in drug development and materials science, where thermal stability is a critical parameter for processing, storage, and safety.
References
Solubility of 2,4,6-Triaminopyrimidine-5-carbonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,4,6-Triaminopyrimidine-5-carbonitrile (CAS Number: 465531-97-9). Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside the available qualitative information. This guide is intended to empower researchers to generate precise solubility data for this compound in their specific solvent systems of interest.
Introduction to this compound
This compound, with the molecular formula C₅H₆N₆, is a heterocyclic organic compound.[1][2][3] Its structure, featuring a pyrimidine core with three amino groups and a nitrile group, makes it a molecule of interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is a critical first step in its formulation, purification, and application in both research and pharmaceutical development.
Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in a range of common organic solvents. However, qualitative assessments are available.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] |
| Ethanol | Slightly Soluble[4] |
The term "slightly soluble" indicates that a small amount of the compound will dissolve in these solvents. For precise formulation and process development, it is imperative for researchers to determine the quantitative solubility in their specific solvents of interest. The following section provides a detailed protocol for this purpose.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.[5][6][7] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials and Equipment
-
This compound
-
Organic solvent of interest
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials or flasks with secure caps
-
Syringe with a solvent-compatible filter (e.g., PTFE, 0.22 µm)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Pipettes and other standard laboratory glassware
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6] The time required may vary depending on the solvent and temperature.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds or high-boiling point solvents.
-
Continue the evaporation process until all the solvent has been removed and the weight of the dish with the dried solute is constant.
-
-
Data Collection and Calculation:
-
Record the following measurements:
-
Weight of the empty evaporation dish (W₁).
-
Weight of the evaporation dish with the dried solute (W₂).
-
Volume of the filtered saturated solution (V).
-
-
Calculate the weight of the dissolved solute (Ws) using the formula:
-
Ws = W₂ - W₁
-
-
Calculate the solubility (S) of this compound in the chosen solvent, typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL):
-
S = Ws / V
-
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
References
- 1. This compound - CAS - 465531-97-9 | Axios Research [axios-research.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,4,6-Triamino-5-pyrimidinecarbonitrile | LGC Standards [lgcstandards.com]
- 4. assets.lgcstandards.com [assets.lgcstandards.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. 2.5. Gravimetric Solubility Analysis Procedure [bio-protocol.org]
- 7. pharmajournal.net [pharmajournal.net]
Theoretical Exploration of 2,4,6-Triaminopyrimidine-5-carbonitrile Derivatives: A Computational Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical studies on 2,4,6-triaminopyrimidine-5-carbonitrile and its derivatives. This class of compounds, characterized by a pyrimidine core richly substituted with amino and cyano groups, holds significant potential in medicinal chemistry. Theoretical and computational methods, such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis, are indispensable tools for elucidating their molecular properties, predicting their biological activities, and guiding the rational design of novel therapeutic agents.
Molecular Properties and Quantum Chemical Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound derivatives, DFT calculations provide fundamental insights into their stability, electronic properties, and potential for intermolecular interactions.
Optimized Geometry
The initial step in most theoretical studies is the geometry optimization of the molecule to find its most stable conformation (lowest energy state). The resulting bond lengths and angles are crucial for understanding the molecule's three-dimensional structure.
Table 1: Representative Calculated Geometrical Parameters for a 2,4,6-Triaminopyrimidine Derivative
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.34 | C2-N1-C6 | 118.5 |
| C2-N3 | 1.33 | N1-C2-N3 | 121.0 |
| N3-C4 | 1.35 | C2-N3-C4 | 120.5 |
| C4-C5 | 1.42 | N3-C4-C5 | 119.0 |
| C5-C6 | 1.41 | C4-C5-C6 | 120.0 |
| C6-N1 | 1.36 | C5-C6-N1 | 121.0 |
| C5-C7 (CN) | 1.44 | C4-C5-C7 | 119.5 |
| C7≡N8 | 1.16 | C6-C5-C7 | 120.5 |
| C2-N(amino) | 1.37 | C5-C7-N8 | 179.0 |
| C4-N(amino) | 1.38 | ||
| C6-N(amino) | 1.38 |
Note: These values are representative and can vary depending on the specific derivative and the level of theory used for calculation.
Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic and optical properties of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting non-covalent interactions with biological targets.
Table 2: Calculated Electronic Properties of a Representative this compound Derivative
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 4.50 |
Interaction with Biological Targets: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For this compound derivatives, docking studies can help identify potential protein targets and elucidate the key interactions driving binding.
Table 3: Representative Molecular Docking Results for a this compound Derivative against a Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Inhibition Constant (Ki) (µM) | 0.52 |
| Key Interacting Residues | |
| Hydrogen Bond | GLU-81, LEU-83 |
| Pi-Alkyl | ALA-31, VAL-64 |
| Pi-Pi Stacked | PHE-146 |
Predicting Biological Activity: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide lead optimization.
For a series of this compound derivatives, a QSAR model can be developed by calculating various molecular descriptors (e.g., topological, electronic, thermodynamic) and correlating them with experimentally determined biological activity (e.g., IC₅₀ values).
Table 4: Statistical Parameters of a Representative QSAR Model for Pyrimidine Derivatives
| Parameter | Value | Description |
| R² | 0.92 | Coefficient of determination for the training set |
| Q² | 0.85 | Cross-validated R² for the training set |
| R²_pred | 0.88 | R² for the external test set |
A high value for these statistical parameters indicates a robust and predictive QSAR model.
Experimental Protocols: A Computational Approach
Density Functional Theory (DFT) Calculations
-
Structure Drawing and Pre-optimization: The 3D structure of the this compound derivative is drawn using a molecular editor. A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: The final geometry optimization is carried out using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculation: Using the optimized geometry, electronic properties such as HOMO-LUMO energies, Mulliken charges, and the Molecular Electrostatic Potential (MEP) are calculated.
Molecular Docking Protocol
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The protein structure is then energy minimized.
-
Ligand Preparation: The 3D structure of the this compound derivative is prepared by assigning correct bond orders, adding hydrogens, and minimizing its energy.
-
Active Site Definition: The binding site on the protein is defined, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to dock the prepared ligand into the defined active site of the protein. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are visualized and analyzed.
QSAR Model Development
-
Data Set Preparation: A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC₅₀) is collected. The dataset is divided into a training set (for model building) and a test set (for model validation).
-
Descriptor Calculation: A wide range of molecular descriptors (1D, 2D, and 3D) are calculated for each molecule in the dataset using specialized software.
-
Descriptor Selection: Statistical methods, such as genetic algorithms or stepwise multiple linear regression, are used to select the most relevant descriptors that have a significant correlation with the biological activity.
-
Model Building: A mathematical model is built using a regression method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Artificial Neural Networks) to establish a relationship between the selected descriptors and the biological activity.[1]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using the test set) validation techniques.[1]
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of the theoretical studies described.
References
CAS number and molecular data for 2,4,6-Triaminopyrimidine-5-carbonitrile
This technical guide provides a comprehensive overview of 2,4,6-Triaminopyrimidine-5-carbonitrile, including its chemical properties, potential synthesis, and likely biological activities based on the known characteristics of the pyrimidine-5-carbonitrile scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Data
This compound is a heterocyclic organic compound. Its core structure consists of a pyrimidine ring substituted with three amino groups and a nitrile group.
Table 1: Molecular and CAS Registry Information
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 465531-97-9 |
| Molecular Formula | C₅H₆N₆ |
| Molecular Weight | 150.14 g/mol |
| Canonical SMILES | C1=C(C(=NC(=N1)N)N)C#N |
| InChI Key | OXBKPLFFXBNIHW-UHFFFAOYSA-N |
Experimental Protocols: Synthesis
2.1. Representative Synthesis of 4-Amino-5-pyrimidinecarbonitrile Derivatives
This method involves a three-component reaction of an aldehyde, malononitrile, and an amidine hydrochloride, which can be conducted under thermal conditions in an aqueous medium or via microwave irradiation.
Materials:
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Guanidine hydrochloride (as the amidine source to yield the 2,4,6-triamino structure)
-
Toluene
-
Triethylamine
-
Sodium acetate (for aqueous conditions)
-
Ethanol (for purification)
Procedure (Microwave Irradiation Method):
-
In a 15 mL high-pressure glass tube, combine the aldehyde (2 mmol), malononitrile (2 mmol), and guanidine hydrochloride (2 mmol).
-
Add toluene (5 mL) and a catalytic amount of triethylamine (3-4 drops). Note: As guanidine hydrochloride has low solubility in toluene, a larger amount of triethylamine may be necessary to facilitate the reaction.
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the mixture at 300 W for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is then purified. This can be achieved by filtration and washing with a suitable solvent like hot ethanol.
Procedure (Thermal Aqueous Method):
-
Combine the aldehyde (2 mmol), malononitrile (2 mmol), and guanidine hydrochloride (2 mmol) in water.
-
Add sodium acetate as a base.
-
Reflux the mixture with stirring, monitoring the reaction progress with TLC.
-
Upon completion, cool the reaction mixture.
-
The precipitated product can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the purified 4-amino-5-pyrimidinecarbonitrile derivative.
Biological Activity and Potential Signaling Pathways
Derivatives of pyrimidine-5-carbonitrile have demonstrated a wide range of biological activities, positioning them as promising scaffolds in drug discovery.[1] The primary therapeutic area of interest for this class of compounds is oncology, with many derivatives exhibiting potent anticancer properties.
3.1. Kinase Inhibition
A significant body of research highlights the role of pyrimidine-5-carbonitrile derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Table 2: Potential Kinase Targets of Pyrimidine-5-Carbonitrile Scaffolds
| Kinase Target | Signaling Pathway | Implication in Disease |
| EGFR (Epidermal Growth Factor Receptor) | Proliferation, Survival, Angiogenesis | Various Cancers |
| PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) | Cell Growth, Proliferation, Survival | Cancer, Metabolic Disorders |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Angiogenesis | Cancer |
| COX-2 (Cyclooxygenase-2) | Inflammation, Proliferation | Inflammation, Cancer |
3.2. PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of this pathway.[2]
Below is a diagram illustrating the potential mechanism of action for a pyrimidine-5-carbonitrile inhibitor targeting the PI3K/AKT pathway.
Caption: Potential inhibition of the PI3K/AKT signaling pathway.
3.3. Experimental Workflow for Kinase Inhibition Assay
To validate the inhibitory activity of this compound against a specific kinase, a standard in vitro kinase assay can be performed. The following workflow outlines a general procedure.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound belongs to a class of compounds with significant potential in medicinal chemistry, particularly in the development of anticancer therapeutics. The pyrimidine-5-carbonitrile scaffold has been shown to be a versatile platform for the design of potent kinase inhibitors targeting key oncogenic signaling pathways. Further investigation into the specific biological activities and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. The synthetic and experimental methodologies outlined in this guide provide a framework for such future research endeavors.
References
- 1. Pyrimidine-5-carbonitriles: A review of available synthetic approaches and biological evaluation for promising compounds over the last decade [ejchem.journals.ekb.eg]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile from 2,4,6-trichloropyrimidine-5-carbonitrile
Application Notes and Protocols for the Synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile
Abstract
This document provides a detailed protocol for the synthesis of this compound, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is based on the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine-5-carbonitrile with an amine source. While a direct literature precedent for this specific transformation is not available, the protocol is derived from established methodologies for the amination of related polychlorinated pyrimidines. The reactivity of the chloro-substituents on the pyrimidine ring generally follows the order C4/C6 > C2, which allows for a stepwise or a forceful one-pot synthesis.[1] This application note outlines a proposed direct amination method and discusses key reaction parameters.
Introduction
Polysubstituted pyrimidines are a class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.[2][3] The introduction of amino groups at the 2, 4, and 6 positions of the pyrimidine ring can significantly influence the molecule's biological activity and physical properties. The starting material, 2,4,6-trichloropyrimidine, is a versatile precursor that readily undergoes nucleophilic substitution reactions.[1][3] The synthesis of 2,4,6-triaminopyrimidines has been previously described through various methods, including solid-phase synthesis involving sequential nucleophilic substitution.[2][4] This protocol adapts these principles for the synthesis of the 5-carbonitrile derivative.
Reaction Scheme
The proposed synthesis involves the displacement of the three chlorine atoms of 2,4,6-trichloropyrimidine-5-carbonitrile with amino groups. This can be achieved using a high concentration of ammonia in a suitable solvent under elevated temperature and pressure.
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2,4,6-trichloropyrimidine-5-carbonitrile
-
Ammonia solution (e.g., 7N in Methanol or aqueous solution) or liquid ammonia
-
Anhydrous solvent (e.g., Dioxane, N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 2,4,6-trichloropyrimidine-5-carbonitrile (1.0 eq) in a suitable anhydrous solvent.
-
Purging: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove any oxygen.
-
Addition of Ammonia: Carefully add a large excess of ammonia solution (e.g., 10-20 eq) to the reaction mixture. Alternatively, for reactions with liquid ammonia, cool the vessel to a low temperature (e.g., -78 °C) and condense the required amount of ammonia gas.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature between 100-150 °C. The reaction should be stirred vigorously for 12-48 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel.
Characterization:
The final product, this compound, should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the absence of starting material.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., -NH₂, -C≡N).
-
Melting Point Analysis: To assess the purity of the compound.
Data Presentation
The following table summarizes the expected reaction parameters and potential outcomes based on general knowledge of similar reactions. Actual results may vary and optimization of the reaction conditions is recommended.
| Parameter | Condition 1 (Milder) | Condition 2 (Forced) | Expected Outcome |
| Ammonia Source | 7N NH₃ in Methanol | Liquid Ammonia | Liquid ammonia provides a higher concentration of the nucleophile, potentially leading to faster reaction rates and higher yields. |
| Solvent | Dioxane | NMP or DMSO | Higher boiling point and more polar aprotic solvents like NMP and DMSO can facilitate the reaction by better solvating the intermediates. |
| Temperature | 100-120 °C | 130-150 °C | Higher temperatures will increase the reaction rate but may also lead to the formation of side products. |
| Pressure | Autogenous | Autogenous | The pressure will depend on the solvent and temperature used. |
| Reaction Time | 24-48 hours | 12-24 hours | Forced conditions are expected to reduce the required reaction time. |
| Expected Yield | Moderate to Good | Good to Excellent | Optimization is necessary to maximize the yield. |
| Potential Byproducts | Mono- and di-aminated pyrimidines, hydrolysis products | Potential for decomposition at higher temperatures. | Stepwise substitution is a possibility, where the C4 and C6 positions react first, followed by the less reactive C2 position.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagent Reactivity
The regioselectivity of the amination is dictated by the electronic properties of the pyrimidine ring.
Caption: Relative reactivity of chloro-substituents in nucleophilic substitution.
Safety Precautions
-
2,4,6-trichloropyrimidine-5-carbonitrile is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Reactions at high pressure and temperature should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Use of 2,4,6-Triaminopyrimidine-5-carbonitrile as a Pharmaceutical Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Triaminopyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, including multiple amino groups and a cyano moiety, provide numerous reaction sites for derivatization, leading to compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development, with a focus on its application in the synthesis of anticancer and antimicrobial agents. The protocols outlined herein provide a framework for the synthesis of the precursor and its subsequent derivatization, along with data on the biological activities of representative derivative compounds.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of this compound makes it an attractive starting material for the generation of diverse chemical libraries. The amino groups at positions 2, 4, and 6 can be readily modified, while the cyano group at position 5 offers a handle for further chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives, targeting a range of biological pathways. Derivatives of pyrimidine-5-carbonitrile have shown a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral effects.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,4,6-trichloropyrimidine-5-carbonitrile. The first step involves the conversion of the trichloro- precursor to a triazido- intermediate, which is then reduced to the desired triamino compound.
Experimental Protocol: Synthesis of 2,4,6-Triazidopyrimidine-5-carbonitrile
This protocol is adapted from the synthesis of a closely related compound and is expected to yield the desired triazido intermediate.
Materials:
-
2,4,6-trichloropyrimidine-5-carbonitrile
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,6-trichloropyrimidine-5-carbonitrile in a mixture of acetone and water.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is expected to be complete within 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
The aqueous residue will contain the precipitated product. Filter the solid, wash with cold water, and dry under vacuum to obtain 2,4,6-triazidopyrimidine-5-carbonitrile.
Experimental Protocol: Reduction of 2,4,6-Triazidopyrimidine-5-carbonitrile to this compound
The reduction of the triazido intermediate to the triamino product can be achieved via catalytic hydrogenation or a Staudinger reaction.
Materials:
-
2,4,6-triazidopyrimidine-5-carbonitrile
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Suspend 2,4,6-triazidopyrimidine-5-carbonitrile in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of PtO₂ or Pd/C to the suspension.
-
Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound.
Materials:
-
2,4,6-triazidopyrimidine-5-carbonitrile
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2,4,6-triazidopyrimidine-5-carbonitrile in THF in a round-bottom flask.
-
Add a stoichiometric amount of triphenylphosphine (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and results in the formation of an iminophosphorane intermediate with the evolution of nitrogen gas. 4
Application Notes and Protocols for the Synthesis of High-Energy Materials from Pyrimidine-5-Carbonitrile Scaffolds
Introduction
The pyrimidine ring system, a core component of nucleic acids, is a versatile scaffold in various fields, including pharmaceuticals and materials science. In the development of high-energy materials (HEMs), nitrogen-rich heterocyclic compounds are highly sought after for their potential to yield high heats of formation, increased density, and improved oxygen balance. The pyrimidine-5-carbonitrile backbone, in particular, offers a versatile platform for the introduction of energetic functional groups.
While extensive research exists on various substituted pyrimidines for energetic applications, literature specifically detailing the use of 2,4,6-triaminopyrimidine-5-carbonitrile as a direct precursor is limited. However, the synthesis of related high-energy pyrimidine-5-carbonitrile derivatives is well-documented. This document provides detailed application notes and protocols for the synthesis of a representative high-energy compound, 2,4,6-triazidopyrimidine-5-carbonitrile , to serve as a practical guide for researchers in this field. The principles and techniques described are broadly applicable to the synthesis of other energetic pyrimidine derivatives.
Application Note: Synthesis of High-Energy 2,4,6-Triazidopyrimidine-5-carbonitrile
Overview
This application note describes the synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile, a novel, nitrogen-rich high-energy material. The compound is synthesized via a straightforward triazidation reaction of commercially available 2,4,6-trichloropyrimidine-5-carbonitrile. The resulting product is a high-energy compound with a high positive heat of formation and moderate sensitivity, making it a compound of interest for further research in energetic materials.[1]
Synthetic Rationale
The strategy involves the nucleophilic substitution of the chloro groups on the pyrimidine ring with azido groups. Sodium azide serves as the azide source. The reaction is carried out in an aqueous acetone solvent system, which has been shown to be effective for this transformation, avoiding undesirable side reactions that can occur in other solvents like DMSO.[1] The presence of the electron-withdrawing nitrile group facilitates the substitution process.
Key Properties
2,4,6-Triazidopyrimidine-5-carbonitrile exhibits several properties characteristic of an energetic material. Its high nitrogen content and the presence of three azido groups contribute to a significant positive heat of formation. It possesses a high melting point and moderate sensitivity to impact and friction.[1][2]
Potential Applications
Beyond its potential as a high-energy material, its structure suggests utility in other areas:
-
Photoactive cross-linking agent: Similar to other aryl azides, it may find use in photolithography and polymer chemistry.[1]
-
Synthetic precursor: It can serve as a starting material for the synthesis of other complex heterocyclic compounds.[1]
Data Presentation
The quantitative data for the synthesis and properties of 2,4,6-triazidopyrimidine-5-carbonitrile are summarized below.
Table 1: Physicochemical and Energetic Properties of 2,4,6-Triazidopyrimidine-5-carbonitrile
| Property | Value | Reference |
| Yield | 82% | [1][2] |
| Appearance | Colorless crystals | [1] |
| Melting Point (Tm) | 142 °C | [1] |
| Heat of Formation (ΔHf) | +758 kJ/mol (+3159 kJ/kg) | [1] |
| Impact Sensitivity | Moderate | [1] |
| Friction Sensitivity | Moderate | [1] |
Table 2: Comparison of Starting Material and Final Product
| Compound | Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| 2,4,6-Trichloropyrimidine-5-carbonitrile | C₅Cl₃N₃ | 208.44 | Chloro (-Cl), Nitrile (-CN) |
| 2,4,6-Triazidopyrimidine-5-carbonitrile | C₅N₁₂ | 240.16 | Azido (-N₃), Nitrile (-CN) |
Experimental Protocols
Protocol: Synthesis of 2,4,6-Triazidopyrimidine-5-carbonitrile
This protocol details the laboratory-scale synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile from 2,4,6-trichloropyrimidine-5-carbonitrile.
Materials and Reagents:
-
2,4,6-Trichloropyrimidine-5-carbonitrile
-
Sodium azide (NaN₃)
-
Acetone
-
Distilled water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Safety Precautions:
-
Azide compounds are potentially explosive and toxic. This synthesis should be performed by trained personnel in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid contact of sodium azide with acids (produces toxic hydrazoic acid) and heavy metals (produces explosive heavy metal azides).
-
Handle the final product with care due to its energetic nature.
Procedure:
-
Preparation of Reagents:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of 2,4,6-trichloropyrimidine-5-carbonitrile in 30 mL of acetone.
-
In a separate beaker, dissolve 1.5 g of sodium azide in 15 mL of distilled water.
-
-
Reaction Setup:
-
Add the sodium azide solution to the solution of 2,4,6-trichloropyrimidine-5-carbonitrile in the round-bottom flask with stirring.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 3 hours with continuous stirring.
-
After 3 hours, turn off the heat and allow the mixture to cool to room temperature.
-
-
Product Isolation and Purification:
-
Upon cooling, a precipitate will form. Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with 50 mL of cold distilled water to remove any unreacted sodium azide and other water-soluble impurities.
-
Wash the solid again with a small amount of cold acetone.
-
Dry the product in a desiccator under vacuum to obtain colorless crystals of 2,4,6-triazidopyrimidine-5-carbonitrile.
-
Characterization:
The identity and purity of the synthesized 2,4,6-triazidopyrimidine-5-carbonitrile can be confirmed using the following analytical techniques as reported in the literature[1][2]:
-
X-ray Diffraction: To determine the crystal structure.
-
UV-Vis Spectroscopy: To observe electronic transitions.
-
IR Spectroscopy: To identify characteristic functional group vibrations (e.g., azide N≡N stretch, nitrile C≡N stretch).
-
NMR Spectroscopy (¹³C, ¹⁵N): To confirm the carbon and nitrogen framework of the molecule.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Diagrams
Caption: Synthetic pathway for 2,4,6-triazidopyrimidine-5-carbonitrile.
Caption: Experimental workflow for synthesis and isolation.
References
Application Notes and Protocols: Azidation of 2,4,6-Trichloropyrimidine-5-carbonitrile
These application notes provide a detailed protocol for the synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile, a high-energy, nitrogen-rich compound. The protocol is intended for researchers in chemistry, materials science, and drug development.
Introduction
The azidation of polychlorinated pyrimidines is a critical transformation for accessing highly functionalized and energetic materials. 2,4,6-Triazidopyrimidine-5-carbonitrile is a valuable compound synthesized from the commercially available 2,4,6-trichloropyrimidine-5-carbonitrile.[1] This triazide derivative is noted for its high positive heat of formation, high melting point, and moderate sensitivity to impact and friction, making it a compound of interest for energetic materials research.[1][2] The synthesis is achieved through nucleophilic substitution of the chloro groups with azide moieties using sodium azide. The choice of solvent is crucial; aqueous acetone is employed to prevent the undesirable reaction between the nitrile group and sodium azide that can occur in solvents like DMSO.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile.
| Parameter | Value | Reference |
| Reactant | 2,4,6-trichloropyrimidine-5-carbonitrile | [1] |
| Reagent | Sodium Azide (NaN₃) | [1] |
| Solvent | Aqueous Acetone | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | Boiling point of solvent | [1] |
| Product Yield | 82% | [1][2] |
| Product Melting Point | High (specific value not stated in abstract) | [1] |
| Product Formula | C₅N₁₁ | |
| UV Spectrum (λmax) | 275 nm | [1] |
| ¹³C NMR (ppm) | 162.7 (C-2), 166.9 (C-4,6), 80.9 (C-5), 110.4 (CN) | [1] |
Experimental Protocols
Safety Precautions:
-
Warning: The product, 2,4,6-triazidopyrimidine-5-carbonitrile, is an energetic material with moderate sensitivity to impact and friction.[1] Handle with extreme care using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted in a well-ventilated fume hood behind a blast shield.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids (which can generate toxic hydrazoic acid gas) and metals.
Materials and Reagents:
-
2,4,6-trichloropyrimidine-5-carbonitrile
-
Sodium azide (NaN₃)
-
Acetone
-
Distilled water
Procedure for the Synthesis of 2,4,6-Triazidopyrimidine-5-carbonitrile:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trichloropyrimidine-5-carbonitrile.
-
Reagent Addition: Add sodium azide to the flask. A molar excess of sodium azide is typically used to ensure complete substitution.
-
Solvent Addition: Add a mixture of acetone and water (aqueous acetone) to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to a boil and maintain reflux for 6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). TLC monitoring should show the initial formation of an intermediate, likely 4,6-diazido-2-chloropyrimidine-5-carbonitrile, which eventually converts to the final triazide product.[1]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Isolation: The product will precipitate out of the solution upon cooling. Isolate the solid product by filtration.
-
Purification: Wash the collected solid with water and then a small amount of cold acetone to remove any unreacted starting materials and salts.
-
Drying: Dry the purified product under vacuum to obtain 2,4,6-triazidopyrimidine-5-carbonitrile as a solid. The reported yield for this procedure is 82%.[1][2]
-
Characterization: The final product can be characterized using various spectroscopic methods, including IR, UV, and NMR (¹³C, ¹⁵N), as well as mass spectrometry to confirm its identity and purity.[1][3]
Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile.
References
Synthesis of Nitrogen-Rich Heterocycles: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of three key classes of nitrogen-rich heterocycles: tetrazoles, triazoles, and pyridazines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections offer a comparative overview of different synthetic methodologies, including conventional heating, microwave-assisted synthesis (MAOS), and one-pot procedures.
Synthesis of 5-Substituted 1H-Tetrazoles
5-Substituted 1H-tetrazoles are important compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. A common and effective method for their synthesis is the [3+2] cycloaddition of nitriles with an azide source, frequently catalyzed by a Lewis acid.
Data Presentation: Comparison of Synthetic Methods for 5-Phenyl-1H-tetrazole
| Method | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | ZnBr₂ | Water | 100+ (Reflux) | 12-24 h | ~90 | [1] |
| Conventional | SO₃H-carbon | DMF | 100 | 6 h | 92 | [2] |
| Microwave | Triethylammonium chloride | Nitrobenzene | Not Specified | Short | High | [3] |
| Microwave | None | DMF | Not Specified | Not Specified | High | [3] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 5-Phenyl-1H-tetrazole using Zinc Bromide
This protocol is adapted from the work of Demko and Sharpless, which offers a safe and efficient method using water as the solvent.[1]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzonitrile (1.0 equiv.), sodium azide (1.5 equiv.), and zinc bromide (1.0 equiv.) in deionized water.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to a pH of approximately 1 to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-phenyl-1H-tetrazole.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 5-Substituted 1H-tetrazoles
This protocol is a general procedure based on microwave-assisted methods which significantly reduce reaction times.[3]
Materials:
-
Substituted nitrile (1.0 equiv.)
-
Sodium azide (1.5 equiv.)
-
Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the substituted nitrile, sodium azide, and DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions may vary depending on the substrate.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the 5-substituted 1H-tetrazole.
Experimental Workflow
Caption: Workflow for conventional and microwave-assisted tetrazole synthesis.
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction can be performed under various conditions, including one-pot and microwave-assisted protocols.
Data Presentation: Comparison of Synthetic Methods for 1,4-Disubstituted 1,2,3-Triazoles
| Method | Copper Source | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| One-Pot | In situ from α-halo/tosyloxy ketone | - | aq. PEG 400 | Room Temp. | Not Specified | 60-90 | [4] |
| Conventional | CuI | - | DMF:H₂O (1:3) | 80 | 8 h | Moderate | [6] |
| Microwave | CuI | - | DMF:H₂O (1:3) | Not Specified (180W) | 12 min | High | [6] |
| Bioconjugation | CuSO₄ | Sodium Ascorbate | Water/Buffer | Room Temp. | 30-60 min | High | [7][8] |
Experimental Protocols
Protocol 3: One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol, adapted from a click chemistry approach, involves the in-situ generation of an α-azido ketone followed by cycloaddition.[4]
Materials:
-
α-Tosyloxy ketone or α-halo ketone (1.0 equiv.)
-
Sodium azide (1.2 equiv.)
-
Terminal alkyne (1.1 equiv.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv.)
-
Sodium ascorbate (0.2 equiv.)
-
Aqueous Polyethylene glycol (PEG) 400 (1:1, v/v)
Procedure:
-
In a reaction vessel, dissolve the α-tosyloxy ketone or α-halo ketone, sodium azide, and terminal alkyne in aqueous PEG 400.
-
Add copper(II) sulfate pentahydrate followed by sodium ascorbate to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
The product often precipitates and can be collected by filtration.
-
Wash the solid with water and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 4: Microwave-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol utilizes microwave irradiation to accelerate the CuAAC reaction.[6]
Materials:
-
Organic azide (1.0 equiv.)
-
Terminal alkyne (1.0 equiv.)
-
Copper(I) iodide (CuI) (0.05 equiv.)
-
DMF:H₂O (1:3)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the organic azide, terminal alkyne, and CuI in the DMF:H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 180 W) for a short duration (e.g., 12 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography using a suitable eluent (e.g., hexane/ethyl acetate).
Signaling Pathway/Logical Relationship
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Synthesis of Substituted Pyridazines
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. A classical and straightforward method for their synthesis involves the condensation of 1,4-dicarbonyl compounds with hydrazine.[9]
Data Presentation: Comparison of Synthetic Methods for Substituted Pyridazines
| Method | Starting Materials | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 1,2-Diacylcyclopentadienes | Hydrazine hydrate | Methanol | Room Temp. | 24 h | 43-71 | [10] |
| Microwave | 3-chloro-6-substituted phenyl pyridazine, Anthranilic acid | - | Methanol | Not Specified | 1-3 min | High | [4] |
| One-Pot | 1,1-Bis(methylthio)-2-nitroethylene, Hydrazine, 1,2-Dicarbonyl | None | Not Specified | Mild | Not Specified | Good | [6] |
Experimental Protocols
Protocol 5: Synthesis of Phenyl-Substituted Pyridazine from a 1,4-Diketone Precursor
This protocol is based on the reaction of a 1,2-diacylcyclopentadiene (a type of 1,4-diketone) with hydrazine.[10]
Materials:
-
Phenyl-fulvene (1,2-diacylcyclopentadiene) (1.0 equiv.)
-
Hydrazine hydrate (excess)
-
Methanol
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenyl-fulvene in methanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, add water to the flask to induce precipitation.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over magnesium sulfate, and filter.
-
Remove the solvent in vacuo to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 6: Microwave-Assisted Synthesis of Fused Pyridazines
This protocol describes the rapid synthesis of a quinazolinone-fused pyridazine derivative using microwave irradiation.[4]
Materials:
-
3-chloro-6-phenyl pyridazine (1.0 equiv.)
-
Anthranilic acid (1.0 equiv.)
-
Methanol
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine 3-chloro-6-phenyl pyridazine and anthranilic acid in methanol.
-
Seal the vial and expose the reaction mixture to microwave irradiation for 1-3 minutes.
-
Cool the reaction mixture and pour it over crushed ice.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure fused pyridazine product.
Experimental Workflow
References
- 1. A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration [digitalcommons.georgiasouthern.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemtube3d.com [chemtube3d.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
2,4,6-Triaminopyrimidine-5-carbonitrile: A Versatile Building Block for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triaminopyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative that holds significant promise as a versatile building block in organic synthesis. Its unique arrangement of multiple amino groups and a cyano functionality on the pyrimidine core makes it an attractive starting material for the construction of a wide array of complex heterocyclic compounds, particularly fused pyrimidine systems. These resulting scaffolds are of considerable interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The amino groups provide reactive sites for cyclization reactions, while the cyano group can be further manipulated or can participate in cycloaddition reactions. This document provides an overview of its applications and detailed protocols for its use in the synthesis of valuable heterocyclic frameworks.
Synthesis of this compound
While direct, high-yield synthetic routes to this compound are not extensively reported in readily available literature, a plausible and effective method involves the nucleophilic substitution of a corresponding polychlorinated pyrimidine. This approach is analogous to the synthesis of other multi-substituted pyrimidines. A proposed synthetic pathway starts from the commercially available 2,4,6-trichloropyrimidine-5-carbonitrile.
A generalized workflow for the synthesis is presented below:
Caption: Proposed synthesis workflow for this compound.
Applications in the Synthesis of Fused Heterocyclic Systems
The strategic placement of amino groups on the pyrimidine ring of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through condensation reactions. These reactions typically involve the reaction of the aminopyrimidine with bifunctional electrophiles to construct a new ring fused to the pyrimidine core.
Synthesis of Pyrimido[4,5-d]pyrimidines
Pyrimido[4,5-d]pyrimidines are an important class of compounds with a wide range of biological activities. This compound can serve as a key starting material for the synthesis of these bicyclic heterocycles. The reaction with reagents like formamide, urea, or thiourea can lead to the formation of the second pyrimidine ring.
Caption: Synthesis of pyrimido[4,5-d]pyrimidines.
Synthesis of Triazolo[4,3-a]pyrimidines
The reaction of this compound with reagents containing a hydrazine moiety can be utilized to construct a fused triazole ring, leading to the formation of triazolo[4,3-a]pyrimidine derivatives. These compounds are known to possess diverse pharmacological properties.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of fused pyrimidines from aminopyrimidine precursors, which can be adapted for this compound.
| Fused System | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrimido[4,5-d]pyrimidine | Formamide | - | 180-200 | 2-4 | 75-85 |
| Pyrimido[4,5-d]pyrimidine | Urea | Pyridine | Reflux | 6-8 | 60-70 |
| Thieno[2,3-d]pyrimidine | a-haloketone | Ethanol | Reflux | 4-6 | 80-90 |
| Pyrazolo[3,4-d]pyrimidine | Hydrazine hydrate | Ethanol | Reflux | 5-7 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq).
-
Reagent Addition: Add an excess of formamide (10-15 eq).
-
Reaction Conditions: Heat the reaction mixture to 180-200 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyrimido[4,5-d]pyrimidine derivative.
Protocol 2: General Procedure for the Synthesis of a Fused Pyrimidine via Condensation with a 1,3-Dicarbonyl Compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the 1,3-dicarbonyl compound (1.1 eq).
-
Catalyst: Add a catalytic amount of a base (e.g., piperidine or triethylamine) or an acid (e.g., p-toluenesulfonic acid), depending on the specific reaction.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Isolation: Treat the residue with water and collect the solid product by filtration.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired fused pyrimidine.
Logical Relationship of Applications
The following diagram illustrates the central role of this compound as a precursor to various fused heterocyclic systems of medicinal importance.
Caption: Applications of this compound.
Conclusion
This compound is a promising and highly reactive building block for the synthesis of a variety of fused heterocyclic compounds. Its utility in constructing pyrimido[4,5-d]pyrimidines, triazolopyrimidines, and other related scaffolds highlights its potential in the fields of medicinal chemistry and materials science. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile molecule and to develop novel compounds with potential therapeutic applications. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.
Application Notes and Protocols for the Functionalization of Amino Groups on 2,4,6-Triaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the amino groups of 2,4,6-Triaminopyrimidine-5-carbonitrile. This versatile scaffold is a key building block in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols provided herein cover fundamental transformations including acylation, sulfonylation, and reductive amination.
Introduction
This compound possesses three amino groups at positions 2, 4, and 6. The amino groups at the 4 and 6 positions are electronically equivalent and exhibit higher nucleophilicity compared to the amino group at the 2-position. This difference in reactivity can be exploited to achieve selective functionalization under controlled reaction conditions. These modifications are crucial in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.
Table 1: Acylation of this compound
| Product | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| N4,N6-Diacetyl-2-amino-5-cyanopyrimidine | Acetic Anhydride | Pyridine | - | 100 | 4 | 75-85 |
| N4-Monoacetyl-2,6-diamino-5-cyanopyrimidine | Acetyl Chloride (1.1 eq) | DMF | Triethylamine | 0 to RT | 2-4 | 50-60 |
| N4,N6-Dibenzoyl-2-amino-5-cyanopyrimidine | Benzoyl Chloride | Pyridine | - | RT | 12 | 80-90 |
Table 2: Sulfonylation of this compound
| Product | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| N4,N6-Di(benzenesulfonyl)-2-amino-5-cyanopyrimidine | Benzenesulfonyl Chloride | Pyridine | DMAP (cat.) | RT | 24 | 60-70 |
| N4-Mono(p-toluenesulfonyl)-2,6-diamino-5-cyanopyrimidine | p-Toluenesulfonyl Chloride (1.1 eq) | Dichloromethane | Triethylamine | 0 to RT | 6-8 | 40-50 |
Table 3: Reductive Amination of this compound
| Product | Reagent | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N4,N6-Dibenzyl-2-amino-5-cyanopyrimidine | Benzaldehyde | Sodium Borohydride | Methanol | RT | 12 | 65-75 |
| N4-Mono(cyclohexylmethyl)-2,6-diamino-5-cyanopyrimidine | Cyclohexanecarboxaldehyde (1.1 eq) | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | RT | 8-12 | 45-55 |
Experimental Protocols
Protocol 1: Di-acylation of 4- and 6-Amino Groups
This protocol describes the preferential acylation of the more nucleophilic amino groups at the C4 and C6 positions.
Workflow Diagram:
Application Note: Analytical Techniques for Monitoring 2,4,6-Triaminopyrimidine-5-carbonitrile Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4,6-Triaminopyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative. Pyrimidine scaffolds are central components in numerous pharmaceuticals and biologically active compounds. The synthesis of such molecules requires precise control and monitoring to ensure optimal yield, purity, and minimal byproduct formation. This document provides detailed application notes and protocols for the primary analytical techniques used to monitor the progress of chemical reactions involving this compound. The focus is on providing robust, reproducible methods for quantitative analysis and real-time reaction tracking.
Key Analytical Techniques for Reaction Monitoring
The monitoring of reactions that produce this compound can be effectively achieved using a suite of modern analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for real-time data, structural confirmation, or high-throughput screening.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for reaction monitoring. Coupled with a UV detector, it provides excellent quantitative data on the consumption of reactants and the formation of the product and any impurities. Its high sensitivity and resolving power make it ideal for tracking reaction kinetics and determining final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information about molecules in the reaction mixture.[1] It is invaluable for identifying reactants, products, and transient intermediates, thus offering deep mechanistic insights.[2][3] Benchtop NMR spectrometers can be placed directly in a fume hood for real-time, on-line reaction monitoring.[4]
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), this technique provides molecular weight information, which is crucial for confirming the identity of the product and byproducts. LC-MS is particularly well-suited for analyzing polar, nitrogen-containing heterocycles.[5] GC-MS can also be used, but often requires derivatization of polar analytes like aminopyrimidines to increase their volatility.[6]
-
UV-Vis Spectrophotometry: This is a rapid and simple technique for quantitative analysis.[7][8] If the target molecule has a unique chromophore that absorbs at a specific wavelength, this method can be used for quick concentration measurements, although it lacks the specificity of chromatographic methods.[9]
Data Presentation: Quantitative Method Performance
A properly validated analytical method is crucial for reliable reaction monitoring. The following table summarizes typical performance characteristics for a validated Reverse-Phase HPLC (RP-HPLC) method, based on established methods for similar pyrimidine-based pharmaceutical compounds.[10][11]
| Parameter | Typical Performance Characteristic | Description |
| Linearity (r²) | > 0.999 | The method provides results that are directly proportional to the concentration of the analyte in the sample. |
| Range | 0.1 µg/mL - 150 µg/mL | The concentration range over which the method is precise, accurate, and linear.[7][11] |
| Accuracy (% Recovery) | 97.0% - 103.0% | The closeness of the test results to the true value. Assessed by spiking samples with known quantities of the analyte.[12] |
| Precision (% RSD) | < 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Limit of Detection (LOD) | ~15 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11] |
| Limit of Quantitation (LOQ) | ~45 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11] |
| Specificity | No interference from reactants, solvents, or byproducts at the retention time of the analyte. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
Experimental Protocols
Protocol 1: Reaction Monitoring by RP-HPLC-UV
This protocol describes a robust method for quantifying this compound in a reaction mixture.
A. Instrumentation and Conditions:
-
HPLC System: Standard HPLC or UPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent.[10][11]
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution.
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-18 min: 60% B
-
18-20 min: 60% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 275 nm (A preliminary scan of the pure compound should be performed to confirm the λmax).[7]
B. Sample Preparation:
-
At specified time points, withdraw a 100 µL aliquot from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into 900 µL of a 50:50 acetonitrile/water mixture in a 1.5 mL microcentrifuge tube. This prevents further reaction.
-
Vortex the sample for 30 seconds.
-
If the solution contains solid particles, centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the clear supernatant into an HPLC vial for analysis.
-
Prepare standards of the starting material and the purified product in the same diluent to create a calibration curve for quantification.
C. Data Analysis:
-
Integrate the peak area corresponding to the this compound product.
-
Using the calibration curve, calculate the concentration of the product at each time point.
-
Plot concentration vs. time to generate a reaction progress curve.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol is used to confirm the identity of the product and assess the overall reaction completion.
A. Instrumentation:
-
NMR Spectrometer: 300 MHz or higher NMR spectrometer.
B. Sample Preparation:
-
Withdraw a ~0.5 mL aliquot from the final reaction mixture.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or nitrogen stream).
-
Re-dissolve the residue in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as aminopyrimidines are often soluble in it).
-
Transfer the solution to an NMR tube.
C. Data Acquisition and Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic peaks for the this compound product. Pay attention to the disappearance of signals from the starting materials.
-
Integrate the peaks corresponding to a unique proton on the product and a unique proton on a remaining starting material. The ratio of these integrals (corrected for the number of protons each signal represents) can be used to estimate the reaction conversion.
Protocol 3: Impurity Profiling by LC-MS
This protocol is essential for identifying byproducts and impurities, which is critical in drug development.
A. Instrumentation:
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Use the same chromatographic conditions as described in Protocol 1 .
B. Data Acquisition:
-
Set the mass spectrometer to acquire data in both positive and negative ion modes in a full scan mode (e.g., m/z 50-800).
-
The expected [M+H]⁺ ion for this compound (C₅H₆N₆, MW: 150.15) is m/z 151.07.
-
Inject the prepared sample.
C. Data Analysis:
-
Extract the ion chromatogram for the expected product mass.
-
Examine the total ion chromatogram (TIC) for other peaks.
-
Analyze the mass spectrum of any unknown peaks to hypothesize their structures, which could be unreacted starting materials, intermediates, or byproducts.
Visualization of Workflows
General Analytical Workflow for Reaction Monitoring
The following diagram illustrates the overall process from taking a sample from a reaction to obtaining kinetic data.
Caption: General Workflow for Reaction Monitoring
Logical Diagram of HPLC-UV Analysis
This diagram shows the logical flow of a sample through an HPLC-UV system to generate a chromatogram.
Caption: Logical Flow of HPLC-UV System
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Magritek [magritek.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abap.co.in [abap.co.in]
- 11. archives.ijper.org [archives.ijper.org]
- 12. pharmahealthsciences.net [pharmahealthsciences.net]
Troubleshooting & Optimization
avoiding tetrazole formation in 2,4,6-Triaminopyrimidine-5-carbonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways for this compound. The first involves the cyclocondensation of a malononitrile derivative with guanidine. However, this route can lead to the formation of 5-nitroso-2,4,6-triaminopyrimidine as a primary product, which then requires further reduction. The second, more direct route, involves the nucleophilic substitution of a pre-formed pyrimidine ring, typically starting from 2,4,6-trichloropyrimidine-5-carbonitrile.
Q2: What is tetrazole formation and why is it a concern in this synthesis?
A2: Tetrazole formation is an undesirable side reaction that can occur when a nitrile group reacts with an azide, such as sodium azide.[1] This is particularly prevalent when using polar aprotic solvents like DMSO.[2] In the context of this compound synthesis, if a route involving an azide intermediate is used, the nitrile at the C5 position can react to form a tetrazole ring, leading to a significant reduction in the yield of the desired product.
Q3: How can tetrazole formation be avoided?
A3: To prevent tetrazole formation, it is crucial to select the appropriate solvent system. Research has shown that conducting the reaction of 2,4,6-trichloropyrimidine-5-carbonitrile with sodium azide in a mixture of aqueous acetone is an effective method to avoid this side reaction.[2] This approach has been reported to yield the desired 2,4,6-triazidopyrimidine-5-carbonitrile intermediate in high yields (around 82%), which can then be converted to the final product.[2]
Q4: What are the key intermediates in the synthesis starting from 2,4,6-trichloropyrimidine-5-carbonitrile?
A4: The key intermediates in this synthetic route are 2,4,6-trichloropyrimidine-5-carbonitrile, which is the starting material, and 2,4,6-triazidopyrimidine-5-carbonitrile, which is formed by the reaction with sodium azide. The triazido intermediate is then typically reduced or aminated to yield the final this compound.
Troubleshooting Guides
Issue 1: Low yield of 2,4,6-triazidopyrimidine-5-carbonitrile from 2,4,6-trichloropyrimidine-5-carbonitrile
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Tetrazole formation | Change the solvent from DMSO or other polar aprotic solvents to aqueous acetone.[2] | A significant increase in the yield of the desired triazido-pyrimidine and a reduction in the tetrazole byproduct. |
| Incomplete reaction | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] | Complete consumption of the starting material and formation of the desired product. |
| Suboptimal reagent ratio | Ensure the use of a sufficient excess of sodium azide. | Drive the reaction to completion and maximize the yield. |
Issue 2: Difficulty in the conversion of 2,4,6-triazidopyrimidine-5-carbonitrile to this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient reduction of the azide groups | Use a suitable reducing agent such as H₂/Pd-C, NaBH₄, or SnCl₂/HCl. Optimize the reaction conditions (temperature, pressure, time). | Complete reduction of the three azide groups to amino groups. |
| Side reactions during reduction | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Minimize the formation of undesired byproducts. |
| Incomplete amination of 2,4,6-trichloropyrimidine-5-carbonitrile | Use a high concentration of ammonia in a suitable solvent (e.g., ethanol) in a sealed vessel at elevated temperatures. | Complete substitution of all three chlorine atoms with amino groups. |
| Stepwise amination leading to mixed products | The reactivity of the chlorine atoms at C2, C4, and C6 positions can differ. A higher temperature and longer reaction time may be required for complete substitution. Monitor the reaction by TLC or LC-MS to ensure the formation of the tri-substituted product. | Formation of a single desired product, this compound. |
Experimental Protocols
Synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile (Avoiding Tetrazole Formation)
This protocol is adapted from a literature procedure that successfully avoids the formation of tetrazole byproducts.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trichloropyrimidine-5-carbonitrile in a mixture of acetone and water.
-
Reagent Addition: Add sodium azide to the solution. The molar ratio of sodium azide to the starting pyrimidine should be in excess to ensure complete reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Yield of 2,4,6-triazidopyrimidine-5-carbonitrile | Reference |
| 2,4,6-trichloropyrimidine-5-carbonitrile | Sodium azide | Aqueous Acetone | 82% | [2] |
| 2,4,6-trichloropyrimidine | Sodium azide | DMSO | Not specified (tetrazole formation is a known issue) | [2] |
Visualizations
References
Technical Support Center: Synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to optimize the synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile, a crucial building block in medicinal chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect pH: The initial condensation reaction is often pH-sensitive. | Maintain a slightly acidic to neutral pH (around 4-7) during the initial reaction of malononitrile and guanidine.[1][2] |
| Suboptimal Temperature: The cyclization step may require specific thermal conditions to proceed efficiently. | Ensure the reaction mixture reaches the required temperature for cyclization (typically 80-150°C, depending on the solvent) and is maintained for a sufficient duration.[1][3][4] | |
| Improper Solvent: The polarity and boiling point of the solvent are critical for both reactant solubility and the final cyclization step. | Use a suitable solvent. Ethanol is common for the initial condensation, while polar aprotic solvents like DMF may be used for cyclization.[3][5] Note that using DMF can sometimes lead to the formation of dimethyl nitrosamine by-products.[3] | |
| Poor Reagent Quality: Degradation or impurities in starting materials (malononitrile, guanidine salt) can inhibit the reaction. | Use high-purity, dry reagents. Verify the quality of starting materials before beginning the synthesis. | |
| Formation of Impure Product (Discoloration, Multiple Spots on TLC) | Side Reactions: Undesired side reactions can occur due to incorrect temperature, pH, or reaction time. | Strictly control reaction parameters. A lower temperature or shorter reaction time might be necessary. |
| Product Degradation: The product may be sensitive to prolonged heating or extreme pH conditions. | Minimize the time the reaction is held at high temperatures after completion. Ensure the work-up procedure is performed promptly. | |
| Contamination: Contamination from glassware or previous reactions. | Ensure all glassware is thoroughly cleaned and dried before use. | |
| Difficulty in Product Isolation/Purification | Product Solubility: The product may have high solubility in the reaction solvent, leading to losses during filtration. | Cool the reaction mixture thoroughly in an ice bath to maximize precipitation before filtering. |
| Fine Precipitate: The product may precipitate as very fine particles that are difficult to filter. | Allow the precipitate to age in the cooled mother liquor to increase particle size. Use a fine-porosity filter paper or a Büchner funnel with a filter aid. | |
| Persistent Impurities: Co-precipitated starting materials or by-products. | Recrystallize the crude product from a suitable solvent (e.g., isopropanol or ethanol) to remove impurities.[6] Column chromatography can also be employed for purification.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method is the condensation reaction between malononitrile and a guanidine salt, such as guanidine carbonate or guanidine hydrochloride.[5][7] The reaction is typically performed in a solvent like ethanol or a water/ethanol mixture and heated under reflux to facilitate cyclization.[5]
Q2: How critical is pH control during the synthesis?
A2: pH control can be very important, particularly in related syntheses that proceed through an isonitrosomalononitrile intermediate, where a pH of around 4 is often maintained.[1][2] While not always explicitly stated for the direct synthesis of the title compound, maintaining a consistent and appropriate pH helps prevent the decomposition of reactants and intermediates, thereby improving yield and purity.
Q3: What is the optimal solvent for this reaction?
A3: The choice of solvent depends on the specific protocol. For the one-pot synthesis from malononitrile and guanidine, ethanol or a mixture of ethanol and water is commonly used.[5] In multi-step procedures, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used for the thermal cyclization step.[3]
Q4: My reaction has stalled. What should I do?
A4: First, verify the reaction temperature to ensure it is adequate for the cyclization step. If the temperature is correct, check the reaction time, as some variations may require several hours under reflux.[5] Also, confirm the stoichiometry of your reagents. An excess of one reagent may sometimes be necessary to drive the reaction to completion.
Q5: What are the expected side products?
A5: Potential side products can include unreacted starting materials, oligomers of malononitrile, or incompletely cyclized intermediates. The specific by-products will depend on the reaction conditions. Proper purification, such as recrystallization, is key to removing these impurities.[6]
Experimental Protocols
Protocol: One-Pot Synthesis from Malononitrile and Guanidine Carbonate
This protocol is adapted from general procedures for pyrimidine synthesis.[5]
Materials:
-
Malononitrile
-
Guanidine Carbonate
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine malononitrile (1 equivalent), guanidine carbonate (1.5 equivalents), and sodium acetate (1.5 equivalents).
-
Add a solvent mixture of ethanol and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 2.5 to 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate product precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Dry the product under vacuum to obtain crude this compound.
-
For further purification, recrystallize the crude product from ethanol or isopropanol.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrimidine-5-Carbonitrile Synthesis
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Aldehyde, Malononitrile, Guanidine HCl | Fe(acac)₃ | Ethanol | Reflux | Varies | Good to Excellent | [7] |
| Malononitrile, Guanidine Carbonate | NaOAc | H₂O/EtOH | Reflux | 2.5 - 3 | Not specified | [5] |
| Benzaldehyde, Malononitrile, Thiourea | ChCl:2ZnCl₂ | Solvent-free | 80 | 2 | 62 | [4] |
| Malononitrile, Guanidine HCl, Sodium Nitrite | None | Water, then DMF | RT, then 140 | 4, then 1 | 91* | [1] |
*Note: This high yield is for the related compound 5-nitroso-2,4,6-triaminopyrimidine.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low product yield.
Key Parameter Relationships
Caption: Factors influencing the yield and purity of the synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines - Google Patents [patents.google.com]
- 3. HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine - Google Patents [patents.google.com]
- 4. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
challenges in the characterization of 2,4,6-Triaminopyrimidine-5-carbonitrile
Welcome to the technical support center for 2,4,6-Triaminopyrimidine-5-carbonitrile and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis and purification of pyrimidine-5-carbonitrile derivatives?
A1: Researchers often face challenges related to reaction yield and purity. Common issues include the formation of side products, particularly in multi-component reactions, and difficulties in separating the desired product from starting materials or catalysts.[1][2] The choice of solvent and catalyst is critical; for instance, using water as a solvent can sometimes offer a more efficient and environmentally friendly alternative to traditional organic solvents.[1] Purification frequently requires column chromatography or recrystallization, with solvent selection being crucial for obtaining high-purity crystals.[3]
Q2: Why is solubility a common issue with this class of compounds?
A2: Many pyrimidine-based compounds, including this compound derivatives, exhibit poor water solubility.[3] This is attributed to their relatively rigid, planar aromatic structure and strong intermolecular interactions in the solid state, such as hydrogen bonding. Poor solubility can hamper biological assays and formulation development. The specific functional groups attached to the pyrimidine core significantly influence solubility.[4]
Q3: What is polymorphism and why is it a concern for this compound?
A3: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[5] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, stability, and color. For pharmaceutical applications, controlling polymorphism is critical as it can affect a drug's bioavailability and shelf-life. Pyrimidine derivatives are known to exhibit polymorphism, making it essential to characterize and control the crystalline form during development.[6]
Q4: What are the key spectroscopic features to look for when characterizing this compound derivatives?
A4: Key spectroscopic markers are essential for structural confirmation. In Infrared (IR) spectroscopy, a sharp peak around 2210-2230 cm⁻¹ is characteristic of the nitrile (C≡N) group.[1][7] The N-H stretching of the amino groups typically appears as broad bands in the 3100-3500 cm⁻¹ region. In ¹³C NMR, the carbon of the nitrile group can be found around 115-120 ppm. Mass spectrometry is also crucial for confirming the molecular weight.[1][8]
Troubleshooting Guides
Problem 1: Inconsistent or Unclear Spectroscopic Results
Symptom: NMR spectra show broad peaks, unexpected signals, or poor resolution. IR spectrum lacks the characteristic nitrile peak. Mass spectrum shows multiple unexpected masses.
Possible Causes:
-
Sample Impurity: Residual solvents, starting materials, or byproducts are present.
-
Poor Solubility: The compound is not fully dissolved in the NMR solvent, leading to broad signals.
-
Degradation: The compound may be unstable under the experimental conditions.
-
Polymorphism: Different crystal forms may be present, although this is less likely to significantly alter NMR in solution unless isomers are present.
Solutions:
-
Purification: Re-purify the sample using column chromatography or recrystallization. Ensure the product is thoroughly dried under vacuum to remove residual solvents.
-
Solvent Selection: Use a different deuterated solvent (e.g., DMSO-d₆ is often effective for polar, poorly soluble compounds). Gentle heating of the NMR tube may improve solubility, but check for thermal stability first.[1]
-
Fresh Sample: Prepare a fresh sample for analysis immediately after synthesis and purification to minimize potential degradation.
-
Confirm with Other Techniques: Use complementary techniques like LC-MS to check for purity and identify components corresponding to the unexpected masses.
Problem 2: Difficulty Obtaining Suitable Crystals for X-ray Diffraction
Symptom: Attempts at crystallization yield only powder, oil, or very small, poorly-formed crystals.
Possible Causes:
-
High Rate of Nucleation: The compound is precipitating too quickly, preventing the growth of large, ordered crystals.
-
Solvent Mismatch: The chosen solvent system is not suitable for slow crystal growth.
-
Impurities: Even small amounts of impurities can inhibit crystal growth.
Solutions:
-
Screen Solvents: Systematically screen a wide range of solvents and solvent mixtures with varying polarities.
-
Control Evaporation: Use slow evaporation techniques. Cover the vial with a cap containing a few pinholes to slow down the solvent evaporation rate.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed chamber containing a poor solvent (the "anti-solvent"). The slow diffusion of the anti-solvent into the solution can promote crystal growth.
-
Temperature Control: Attempt crystallization at different temperatures (e.g., room temperature, 4°C, or elevated temperatures followed by slow cooling).
Problem 3: Inconsistent Thermal Analysis (DSC/TGA) Results
Symptom: DSC thermograms show multiple melting peaks, or the melting point varies between batches. TGA shows unexpected weight loss steps.
Possible Causes:
-
Polymorphism: The presence of different polymorphs, each with its own melting point and thermal stability.[6][9]
-
Impurities: Residual solvent or other impurities can lower the melting point or introduce extra thermal events.
-
Decomposition: The compound may be decomposing at or before its melting point.
Solutions:
-
Investigate Polymorphism: Use techniques like powder X-ray diffraction (PXRD) to check the crystalline form of each batch.[7] Try different crystallization conditions to see if different polymorphs can be isolated and characterized.
-
Ensure Purity: Confirm the purity of the sample before thermal analysis. The TGA can help identify residual solvent, which would typically show a weight loss at temperatures below 100-120°C.
-
Visual Observation: Use a melting point apparatus with a microscope to visually observe the sample as it is heated. This can help distinguish between melting and decomposition.
Data Presentation
Table 1: Summary of Typical Spectroscopic Data for Pyrimidine-5-Carbonitrile Derivatives
| Technique | Feature | Typical Range/Value | Reference |
|---|---|---|---|
| IR Spectroscopy | C≡N Stretch | 2212 - 2229 cm⁻¹ | [1][7] |
| NH₂ Stretch | 3300 - 3500 cm⁻¹ | [1] | |
| C=N Stretch | ~1640 cm⁻¹ | [1] | |
| ¹³C NMR | C5 (attached to CN) | 80 - 85 ppm | [1] |
| CN (Nitrile Carbon) | 116 - 119 ppm | [1] |
| Mass Spec (MS) | Molecular Ion (M+) | Corresponds to calculated MW |[1][8] |
Table 2: Representative Thermal Analysis Data for Pyrimidine Derivatives
| Compound Type | Decomposition Range (°C) | Key Observations | Reference |
|---|---|---|---|
| Substituted Pyrimidines | 80 - 800 °C | Stability is highly dependent on the nature and position of substituents. | [9][10] |
| 2,4,6-triazidopyrimidine-5-carbonitrile | High | Compound has a high melting point and a high positive heat of formation, indicating it is a high-energy material. |[8][11] |
Experimental Protocols
Protocol 1: Standard Method for Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the purified, dry sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
If solubility is an issue, sonicate the sample for 5-10 minutes. Gentle heating can be applied if the compound is known to be thermally stable.
-
Acquire spectra on a spectrometer (e.g., 300 or 500 MHz). Reference the spectra to the residual solvent peak.[1]
-
-
FT-IR Spectroscopy:
-
Place a small amount of the dry, powdered sample directly onto the ATR crystal of the FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[7]
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
Acquire data in both positive and negative ion modes to determine the molecular ion peak.[8]
-
Protocol 2: Thermal Analysis using DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, powdered sample into an aluminum DSC pan or a ceramic TGA pan.
-
Instrument Setup:
-
Place the pan in the instrument.
-
Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Acquisition:
Visualizations
Logical and Experimental Workflows
Caption: General troubleshooting workflow for compound characterization.
Caption: Typical workflow for synthesis and purification.[1][2][3]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Polymorphism in molecular solids: an extraordinary system of red, orange, and yellow crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portrayal of the color polymorphism in the 5-acetyl-derivative of ROY - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 2,4,6-Triaminopyrimidine-5-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of 2,4,6-Triaminopyrimidine-5-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is partially soluble in the cold recrystallization solvent. | - Ensure the solution is fully saturated at high temperature before cooling. - Cool the solution slowly to promote crystal growth. - Place the solution in an ice bath or refrigerate to maximize precipitation. - Minimize the volume of cold solvent used for washing the crystals. |
| Product Fails to Crystallize (Oils Out) | The compound is supersaturated, or impurities are inhibiting crystal formation. | - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Re-dissolve the oil in a minimal amount of hot solvent and try a different cooling rate. - Consider a different solvent or a solvent mixture for recrystallization. |
| Persistent Impurities in the Final Product | The chosen recrystallization solvent is not effective at separating the impurity. The impurity has very similar solubility characteristics to the product. | - Try a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization. - Consider alternative purification methods such as column chromatography. - If the impurity is a starting material, adjust the stoichiometry of the synthesis reaction. |
| Discolored Product | Presence of colored impurities. Decomposition of the product at high temperatures. | - Add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities. - Avoid prolonged heating during the dissolution step. - Ensure the recrystallization solvent is of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is recrystallization. This technique relies on the principle that the solubility of the compound and its impurities differ in a given solvent at different temperatures.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on the purification of structurally similar compounds, suitable solvents for recrystallization include water, ethanol, or a mixture of ethanol and water.[1][2] The choice of solvent will depend on the specific impurities present. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Q3: My compound is soluble in DMF and DMSO, but these are difficult to remove. How can I crystallize my product?
A3: For compounds that are highly soluble in high-boiling point solvents like DMF or DMSO, a technique called anti-solvent or diffusion crystallization can be effective.[3] This involves dissolving the compound in a minimal amount of the "good" solvent (e.g., DMF) and then slowly introducing a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., water or dichloromethane) in which the compound is not soluble. This will cause the compound to precipitate out as crystals.
Q4: What are the likely impurities in a synthesis of this compound?
A4: While specific impurities depend on the synthetic route, common impurities in the synthesis of related pyrimidine derivatives can include unreacted starting materials, by-products from side reactions (such as oxidation or decomposition of reactants or solvents), and residual solvents.[4]
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the compound can also be a useful indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water or ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the compound completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
managing the sensitivity of azido-pyrimidines to impact and friction
This center provides essential guidance for researchers, scientists, and drug development professionals working with potentially sensitive azido-pyrimidine compounds. The following troubleshooting guides, frequently asked questions, and experimental protocols are designed to ensure the safe handling and management of these energetic materials during experimentation.
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered when working with azido-pyrimidines.
Question: What are the primary hazards associated with azido-pyrimidines?
Answer: Azido-pyrimidines, like other organic azides, are potentially explosive and can be sensitive to external energy sources such as impact, friction, heat, light, and pressure.[1][2] The primary hazards include:
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Explosion Hazard: Low molecular weight organic azides, and those with a high nitrogen content, can decompose violently and unpredictably.[1] This risk is amplified by heat, shock, or friction.[3] Contact with heavy metals can form highly shock-sensitive metal azide salts which may detonate spontaneously.[4]
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Health Hazard: The azide ion is highly toxic, with a toxicity similar to cyanide.[1] It can be fatal if inhaled, swallowed, or absorbed through the skin, affecting the central nervous system, cardiovascular system, and kidneys.[4] Mixing azides with acids can produce hydrazoic acid, which is extremely toxic, volatile, and explosive.[2][5]
Question: My azido-pyrimidine compound seems unstable. How can I assess its stability before synthesizing or scaling up?
Answer: Assessing stability is a critical first step. Two general guidelines are widely used for organic azides:
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Carbon-to-Nitrogen (C/N) Ratio: The number of nitrogen atoms should not exceed the number of carbon atoms. While compounds with a C/N ratio between 1 and 3 can be synthesized in small quantities, they should be handled as potentially unstable, used immediately, and stored at low temperatures in the dark.[2]
-
Rule of Six: This rule suggests there should be at least six carbon atoms for every energetic functional group (like an azide). The effects of multiple energetic groups (azides, nitro groups, peroxides) are cumulative.[2] If your compound falls into a potentially unstable category, it is crucial to perform small-scale sensitivity testing.
Question: I observed an unexpected decomposition during my reaction workup. What could have caused it?
Answer: Unexpected decomposition can be triggered by several common laboratory procedures. You should immediately review your process for the following potential initiators:
-
Friction: Using metal spatulas to handle azides can form dangerously sensitive metal azides.[2][3] Similarly, friction from ground glass joints can be enough to initiate decomposition.[5] Always use plastic, ceramic, or glass utensils.[3][4]
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform. These can react with azides to form extremely unstable di- and tri-azidomethane.[1][2][4]
-
Concentration: Do not concentrate azide-containing solutions through rotary evaporation or distillation.[5] These methods introduce heat and potential friction, creating a significant risk of explosion. Purification should be limited to techniques like extraction and precipitation.[1]
-
Heat and Light: All organic azides can decompose with the introduction of external energy and should be kept at or below room temperature and protected from light.[1][5]
Question: How should I properly store and dispose of azido-pyrimidine waste?
Answer:
-
Storage: Synthesized azides should be stored in clearly labeled containers, below room temperature, and away from light, heat, shock, and incompatible materials.[1][5] They are generally classified in a separate storage group away from other chemicals, especially acids and heavy metals.[5]
-
Waste Disposal: Azide-containing waste must be collected in separate, clearly labeled containers.[1][3] Crucially, do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[2][4] Before disposal, organic azides should ideally be converted to a more stable derivative, such as an amine.[2] All waste must be disposed of through your institution's chemical waste program. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[4]
Quantitative Sensitivity Data
The sensitivity of energetic materials is determined experimentally. While data for every specific azido-pyrimidine is not available, the following table provides impact and friction sensitivity values for common energetic materials to serve as a benchmark for comparison. All new compounds must be tested to determine their specific sensitivity.
| Compound | Impact Sensitivity (IS) | Friction Sensitivity (FS) | Reference(s) |
| Lead Azide (Pb(N₃)₂) | 2.5 J | 0.1 N | [6] |
| Diazodinitrophenol (DDNP) | 1 J | 24.7 N | [6] |
| Pentaerythritol Tetranitrate (PETN) | 3 - 4 J | ~60 N | [7] |
| 5-Azido-4,4′,5′-trinitro-1H,1′H-2,2′-biimidazole | 5 - 10 J | >240 N | [6] |
| 4,6-Diazido-N-nitro-1,3,5-triazin-2-amine (DANT) | Between PETN and RDX | Higher than PETN | [8] |
Note: Sensitivity values can vary based on crystal size, purity, and the specific apparatus used.[9][10] Lower values indicate greater sensitivity.
Detailed Experimental Protocols
Standardized tests are used to quantify the sensitivity of energetic materials to mechanical stimuli. The following are summarized methodologies for two common tests.
BAM Friction Test
This test measures the sensitivity of a substance to frictional stimuli.[11]
-
Apparatus: A standardized BAM friction apparatus (e.g., FSKM-08) consisting of a fixed porcelain peg and a moving porcelain plate. The apparatus uses a weighted loading arm to apply a specific force.[8][12]
-
Sample Preparation: A small, standardized volume (approx. 10 mm³) of the substance is used.[11] Solid samples are typically sieved to ensure a consistent particle size.[11]
-
Procedure:
-
The sample is placed on the porcelain plate.
-
The porcelain peg is lowered onto the sample.
-
A specific load (force) is applied to the peg via the loading arm, with forces ranging from 5 N to 360 N.[12]
-
An electric motor moves the plate back and forth under the peg a single time over a distance of 10 mm.[11]
-
The test is repeated multiple times (typically 6 trials) at a given load.
-
-
Interpretation of Results: The result is considered positive if an "explosion" (report, flash, or smoke) occurs in at least one of the six trials. The friction sensitivity is reported as the lowest load at which a positive result is obtained.[11]
BAM Impact Test (Fallhammer)
This test measures the sensitivity of a substance to impact energy.[13]
-
Apparatus: A fallhammer apparatus where a specified weight (drop hammer) is dropped from a variable height onto a sample enclosed in a standardized steel piston and cylinder assembly.[8]
-
Sample Preparation: A standardized amount of the substance is carefully placed into the testing assembly.
-
Procedure:
-
The sample is placed in the apparatus.
-
A drop hammer of a specific mass (e.g., 1 kg, 2 kg, 5 kg) is raised to a known height.[8]
-
The hammer is released and allowed to strike the sample.
-
The outcome (explosion or no reaction) is recorded.
-
The procedure is repeated multiple times at various drop heights to determine the energy at which there is a 50% probability of explosion (E₅₀) or the maximum height at which no explosions occur in a set number of trials.
-
-
Interpretation of Results: The impact sensitivity is reported as the impact energy (in Joules), calculated from the mass of the hammer and the drop height. A lower energy value signifies a more sensitive material.
Visualized Workflows and Pathways
The following diagrams illustrate key decision-making processes and chemical concepts for managing azido-pyrimidines.
Caption: A workflow for the safe synthesis and handling of azido-pyrimidines.
Caption: A decision tree for determining the need for sensitivity testing.
Caption: A conceptual pathway for azido-pyrimidine decomposition under stress.
References
- 1. ucd.ie [ucd.ie]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. iccee.journals.ekb.eg [iccee.journals.ekb.eg]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. etusersgroup.org [etusersgroup.org]
- 12. osti.gov [osti.gov]
- 13. Models for predicting impact sensitivity of energetic materials based on the trigger linkage hypothesis and Arrhenius kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted pyrimidines?
A1: The most prevalent methods for pyrimidine synthesis include the --INVALID-LINK--, which is a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. Another common method is the --INVALID-LINK--, which involves the condensation of a β-dicarbonyl compound with an amidine. Other methods include variations of these classical reactions and novel multi-component reactions.
Q2: My pyrimidine synthesis reaction is resulting in a low yield. What are the potential causes?
A2: Low yields in pyrimidine synthesis can stem from several factors. Common issues include incomplete reaction, suboptimal reaction conditions (temperature, solvent, catalyst), decomposition of starting materials or products, and the formation of side products. For instance, in the Biginelli reaction, side reactions such as self-condensation of the aldehyde or β-ketoester can reduce the yield of the desired dihydropyrimidinone.
Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?
A3: The nature of the side products is highly dependent on the specific reaction and starting materials used. In the Biginelli reaction, common side products can include Hantzsch-type dihydropyridines, Knoevenagel condensation products between the aldehyde and the β-ketoester, and self-condensation products of the starting materials. In the Pinner synthesis, uncyclized intermediates or products from the self-condensation of the β-dicarbonyl compound may be observed.
Q4: How can I improve the purity of my substituted pyrimidine product?
A4: Purification of substituted pyrimidines often involves recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and should be determined experimentally. For column chromatography, a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be employed depending on the polarity of the product and impurities. In some cases, a mild acid-base wash during the workup can help remove certain impurities.
Troubleshooting Guides
Issue 1: Low or No Yield in Biginelli Reaction
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The choice and amount of acid catalyst (e.g., HCl, H₂SO₄, Lewis acids) are critical. If using a Brønsted acid, ensure the concentration is appropriate. Consider screening different Lewis acid catalysts (e.g., Yb(OTf)₃, InCl₃) as they can sometimes offer higher yields and milder conditions. |
| Incorrect Reaction Temperature | The optimal temperature can vary depending on the substrates. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if side product formation is significant, running the reaction at a lower temperature may be beneficial. |
| Solvent Issues | The choice of solvent can significantly impact the reaction. While ethanol is commonly used, other solvents like acetonitrile, THF, or even solvent-free conditions have been reported to improve yields for certain substrates. |
| Poor Quality Starting Materials | Ensure the aldehyde, β-ketoester, and urea/thiourea are pure. Aldehydes, in particular, can oxidize over time. Using freshly distilled or purified starting materials can improve results. |
Issue 2: Formation of Side Products in Pinner Synthesis
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Amidine | Amidines can be sensitive to moisture, leading to hydrolysis. Ensure the reaction is carried out under anhydrous conditions and use dry solvents. |
| Self-Condensation of β-Dicarbonyl | The basic or acidic conditions used can promote the self-condensation of the β-dicarbonyl compound. Adjusting the stoichiometry of the reactants or the rate of addition of the base/acid can help minimize this side reaction. |
| Incomplete Cyclization | The final cyclization step to form the pyrimidine ring may be slow. Increasing the reaction time or temperature might be necessary. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Model Biginelli Reaction *
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | Reflux | 12 | 65 |
| H₂SO₄ | Ethanol | Reflux | 12 | 68 |
| Yb(OTf)₃ | Acetonitrile | 50 | 8 | 85 |
| InCl₃ | THF | Room Temp | 24 | 78 |
| None | Ethanol | Reflux | 24 | <10 |
*Note: This is a representative table. Actual results will vary depending on the specific substrates used.
Experimental Protocols
General Protocol for a High-Yield Biginelli Reaction
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Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol) in the chosen solvent (e.g., acetonitrile, 10 mL).
-
Catalyst Addition: Add the catalyst (e.g., Yb(OTf)₃, 0.1 mmol) to the mixture.
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 50 °C) for the determined time (e.g., 8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, filter the solid product. If not, pour the reaction mixture into ice-cold water and collect the resulting precipitate by filtration.
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Purification: Wash the crude product with a small amount of cold water or ethanol. Recrystallize the solid from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure dihydropyrimidinone.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the Biginelli reaction.
Caption: Common side reaction pathways in the Pinner synthesis of pyrimidines.
Technical Support Center: Pyrimidine-5-carbonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of pyrimidine-5-carbonitrile and its derivatives, particularly through the widely used three-component Biginelli-type reaction.
Troubleshooting Guide
Question: My reaction yield is very low. What are the possible causes and how can I improve it?
Answer:
Low yields in the synthesis of pyrimidine-5-carbonitrile can stem from several factors, from the quality of reagents to the reaction conditions. Here are some common causes and potential solutions:
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Sub-optimal Reaction Conditions: The reaction is sensitive to temperature, time, and the catalyst used.
-
Temperature: Ensure the reaction is conducted at the optimal temperature as specified in the protocol. For solvent-free reactions, a common temperature is 80°C.[1][2]
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Reaction Time: The reaction time can vary depending on the substrates and catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[2]
-
Catalyst: The choice and amount of catalyst are crucial. While some reactions proceed without a catalyst, acidic or basic catalysts can significantly improve yields. Deep eutectic solvents like ChCl:2ZnCl₂ have also been shown to be effective.[1]
-
-
Purity of Reagents: The purity of the starting materials, especially the aldehyde, is critical.
-
Aldehydes can oxidize to carboxylic acids upon storage. It is recommended to use freshly distilled or purified aldehydes.
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
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Work-up and Purification: Product loss can occur during the work-up and purification steps.
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The product may have some solubility in the washing solvents. Minimize the volume of solvent used for washing the crude product.
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Recrystallization is a common purification method. Ensure the correct solvent system is used to maximize recovery. Hot ethanol is often used for recrystallization.[2]
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Question: I am observing an unexpected side product. How can I identify and minimize it?
Answer:
The most common side product in this reaction is the Knoevenagel condensation product of the aldehyde and malononitrile.
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Identification: This intermediate can be identified by spectroscopic methods. Its formation is often favored under certain conditions.
-
Minimization:
-
Reaction Conditions: The choice of catalyst and solvent can influence the reaction pathway. Some catalytic systems are designed to favor the multicomponent reaction over the simple condensation.
-
Order of Addition: While this is a one-pot reaction, the order of addition of reagents might influence the outcome in some cases.
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Question: The purification of my product is difficult. What are the best practices?
Answer:
Purification of pyrimidine-5-carbonitrile derivatives can be challenging due to the presence of unreacted starting materials and side products.
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Initial Work-up: After the reaction is complete, adding distilled water to the reaction mixture and cooling can cause the crude product to precipitate. This solid can then be collected by filtration.[2]
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Washing: The filtered solid should be washed to remove soluble impurities. Hot ethanol is a commonly used solvent for washing.[2]
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Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a DMF/ethanol mixture, is a highly effective method for obtaining a pure product.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. The appropriate eluent system will need to be determined by TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the three-component synthesis of pyrimidine-5-carbonitrile derivatives?
A1: The classical three-component reaction involves an aromatic aldehyde, malononitrile, and a urea or thiourea derivative.[1][5]
Q2: What analytical techniques are used to characterize the final product?
A2: The structure of the synthesized pyrimidine-5-carbonitrile derivatives is typically confirmed using the following spectroscopic methods:
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Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C≡N (nitrile) group (around 2188-2214 cm⁻¹), NH groups (around 3290-3480 cm⁻¹), and C=O or C=S groups depending on the starting urea or thiourea.[6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR: Expect signals for aromatic protons, the CH proton of the pyrimidine ring, and exchangeable NH protons. The chemical shifts will vary depending on the specific structure.[6][8]
-
¹³C NMR: Characteristic signals for the nitrile carbon, carbons of the pyrimidine ring, and any substituents will be observed.[6][8]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[6]
Q3: Can this reaction be performed under green chemistry conditions?
A3: Yes, several green chemistry approaches have been developed for this synthesis. These include solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly and reusable catalysts like deep eutectic solvents or solid acid catalysts.[1][2] These methods often lead to shorter reaction times, higher yields, and easier work-up.
Quantitative Data Summary
Table 1: Effect of Catalyst on the Yield of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
| Catalyst | Catalyst Amount (mmol) | Temperature (°C) | Time (h) | Yield (%) |
| None | 0 | 80 | 2 | < 5 |
| Acetic Acid | 0.3 | 80 | 2 | 35 |
| Zinc Chloride | 0.3 | 80 | 2 | 48 |
| ChCl:2ZnCl₂ | 0.3 | 80 | 2 | 62 |
Data adapted from a study on the optimization of the Biginelli reaction.[1]
Table 2: Synthesis of Pyrimidine-5-carbonitrile Derivatives with Various Aldehydes
| Aldehyde | Product Yield (%) |
| Benzaldehyde | 91 |
| 4-Chlorobenzaldehyde | 97 |
| 4-Nitrobenzaldehyde | 93 |
| 2,4-Dichlorobenzaldehyde | 98 |
| 4-Methylbenzaldehyde | 90 |
| 4-Bromobenzaldehyde | 98 |
Yields obtained using a bone char-Bronsted solid acid catalyst under solvent-free conditions at 80°C.[9]
Experimental Protocol
Synthesis of 6-amino-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This protocol is a representative example of the three-component synthesis.
Materials:
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4-Chlorobenzaldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Urea (1.8 mol)
-
Bone char-nPrN-SO₃H catalyst (0.4 mol%) [or another suitable catalyst]
-
Distilled water
-
Hot ethanol
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1.2 mmol), urea (1.8 mol), and the catalyst (0.4 mol%).[2]
-
Heat the reaction mixture at 80°C under solvent-free conditions with stirring for the appropriate time (monitor by TLC, typically 5-30 minutes depending on the catalyst).[2][9]
-
After the reaction is complete (as indicated by TLC), add distilled water to the reaction mixture and allow it to cool to room temperature.[2]
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The resulting precipitate is collected by filtration.
-
Wash the solid product with hot ethanol (3 x 2 ml).[2]
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Dry the purified product.
-
Characterize the product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Caption: Troubleshooting decision tree for low yield in pyrimidine-5-carbonitrile synthesis.
References
- 1. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 2. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
stability issues of 2,4,6-Triaminopyrimidine-5-carbonitrile in storage
This technical support center provides guidance on the stability and storage of 2,4,6-Triaminopyrimidine-5-carbonitrile. The information is intended for researchers, scientists, and drug development professionals to troubleshoot potential issues during their experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the stability of this compound.
Q1: I noticed a change in the color of my stored this compound. What could be the cause?
A1: A color change, such as yellowing or browning, can be an indicator of degradation. This may be caused by exposure to light, elevated temperatures, or reactive atmospheric components. It is recommended to perform an analytical assessment (e.g., HPLC, NMR) to confirm the purity of the material before use. To prevent this, always store the compound in a tightly sealed, opaque container in a cool, dark, and dry place.
Q2: My experimental results are inconsistent, and I suspect the integrity of my this compound. How can I check for degradation?
A2: Inconsistent results are a common sign of compound degradation. To verify the purity of your sample, we recommend the following analytical methods:
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High-Performance Liquid Chromatography (HPLC): This is the most common method to assess purity. A fresh, high-purity standard should be run alongside your stored sample. The appearance of new peaks or a decrease in the area of the main peak suggests the presence of degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify structural changes in the molecule. Compare the spectrum of your stored sample with that of a reference standard.
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Mass Spectrometry (MS): This technique can help in identifying the molecular weights of potential degradation products.
Q3: I have been dissolving this compound in an aqueous buffer for my experiments. What is the risk of hydrolytic degradation?
A3: Aminopyrimidines and nitrile-containing compounds can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2][3] The nitrile group (-CN) can hydrolyze to an amide (-CONH₂) or a carboxylic acid (-COOH). The amino groups on the pyrimidine ring can also undergo deamination.[1][4][5] The rate of hydrolysis is generally dependent on pH and temperature.[2][3][6] For experiments in aqueous solutions, it is advisable to prepare fresh solutions and use them promptly. If storage of the solution is necessary, it should be kept at a low temperature (2-8 °C) for a short period. A stability study in your specific buffer system is recommended to determine the acceptable storage time.
Q4: What are the ideal storage conditions for solid this compound?
A4: To ensure the long-term stability of solid this compound, we recommend the following storage conditions based on general guidelines for similar compounds:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation. |
| Light | Protect from light | Prevents photodegradation. Use an opaque container. |
| Humidity | Store in a dry environment with a desiccant | Minimizes hydrolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against oxidative degradation. |
| Container | Tightly sealed, non-reactive container (e.g., amber glass vial) | Prevents contamination and exposure to air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
A1: When stored under the recommended conditions (refrigerated, dry, dark, and under an inert atmosphere), solid this compound is expected to be stable for several years. However, we recommend re-analyzing the purity of the compound after one year or if any changes in physical appearance are observed. The stability in solution is significantly lower and is highly dependent on the solvent, pH, and temperature.
Q2: What are the likely degradation products of this compound?
A2: Based on the functional groups present, potential degradation products could include:
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Hydrolysis products: 2,4,6-Triaminopyrimidine-5-carboxamide and 2,4,6-Triaminopyrimidine-5-carboxylic acid resulting from the hydrolysis of the nitrile group.
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Deamination products: Compounds where one or more amino groups are replaced by hydroxyl groups.[1][4]
-
Oxidation products: The pyrimidine ring can be susceptible to oxidation, leading to ring-opened products or the formation of N-oxides.
-
Photodegradation products: UV light can induce the formation of various photoproducts, including pyrimidine dimers.[7]
Q3: Is this compound sensitive to pH?
A3: Yes, the stability of aminopyrimidines can be pH-dependent.[1][3][6] Both strongly acidic and strongly basic conditions can accelerate hydrolytic degradation.[2][3] It is recommended to maintain the pH of solutions as close to neutral as possible, unless the experimental protocol requires otherwise. The use of buffers can help maintain a stable pH.[3]
Q4: How should I handle this compound to minimize degradation during experiments?
A4: To minimize degradation during handling:
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Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount quickly and tightly reseal the container immediately.
-
Prepare solutions fresh for each experiment whenever possible.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Avoid high temperatures unless required by the experimental procedure.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.
1. Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile and water
-
Suitable buffer (e.g., phosphate buffer)
-
High-purity reference standard of this compound
3. Equipment:
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Analytical balance
4. Procedure:
a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Expose the solid powder of this compound to 80 °C in an oven for 48 hours. Also, heat the stock solution at 80 °C for 48 hours. At appropriate time points, sample the solid (dissolve in solvent) and the solution, and dilute for HPLC analysis.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light. Analyze the samples after a defined exposure period.
c. Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, by a validated HPLC method. The method should be capable of separating the parent compound from all degradation products.
5. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Determine the retention times of the degradation products.
-
If possible, use LC-MS to identify the mass of the degradation products to propose their structures.
-
Assess the mass balance to ensure that all degradation products are accounted for.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil [mdpi.com]
Validation & Comparative
A Comparative Guide to 2,4,6-Triazidopyrimidine-5-carbonitrile and Other Triazidopyrimidines
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The field of nitrogen-rich heterocyclic compounds is of significant interest due to their diverse applications, ranging from high-energy materials to pharmacologically active agents. Within this class of molecules, triazidopyrimidines represent a unique scaffold. This guide provides a comparative overview of 2,4,6-triazidopyrimidine-5-carbonitrile against other known triazidopyrimidines, with a focus on their synthesis, physicochemical properties, and potential applications.
It is important to note that the compound of interest is 2,4,6-triazidopyrimidine-5-carbonitrile. While the initial query mentioned "2,4,6-Triaminopyrimidine-5-carbonitrile," the broader context of comparison with "triazidopyrimidines" suggests a focus on the azide-substituted compounds.
Physicochemical Properties and Performance
The introduction of multiple azide groups onto a pyrimidine core imparts unique characteristics to these molecules, most notably a high nitrogen content and positive heats of formation, which are indicative of high-energy materials. To date, only a limited number of 2,4,6-triazidopyrimidines have been synthesized and characterized. The table below summarizes key properties of 2,4,6-triazidopyrimidine-5-carbonitrile and its parent compound, 2,4,6-triazidopyrimidine.
| Property | 2,4,6-Triazidopyrimidine-5-carbonitrile | 2,4,6-Triazidopyrimidine |
| Molecular Formula | C₅N₈ | C₄HN₇ |
| Melting Point (°C) | 118–120 | 98 |
| Key Features | High positive heat of formation, moderate sensitivity to impact and friction. | High anticancer activity reported against Sarcoma 180, Pliss lymphosarcoma, and Guerin carcinoma. |
| Potential Applications | High-energy compound, photoactive cross-linking agent. | Photoactive cross-linking agent, precursor for carbon nanotubes, anticancer agent. |
Synthesis and Experimental Protocols
The synthetic routes to these compounds typically involve the nucleophilic substitution of chloro- or other halo-pyrimidines with sodium azide. The choice of solvent and reaction conditions is crucial to achieving the desired tri-substituted product.
Experimental Protocol for the Synthesis of 2,4,6-Triazidopyrimidine-5-carbonitrile
A novel and efficient method for the synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile involves the triazidation of a commercially available precursor in an aqueous acetone solution. This approach is advantageous as it avoids the use of dimethyl sulfoxide (DMSO), in which nitriles can react with sodium azide to form tetrazoles.
-
Starting Material: 2,4,6-trichloropyrimidine-5-carbonitrile
-
Reagent: Sodium azide
-
Solvent: Aqueous acetone
-
Procedure: A mixture of 2,4,6-trichloropyrimidine-5-carbonitrile and sodium azide in aqueous acetone is boiled. The reaction progress is monitored by thin-layer chromatography (TLC). While initial room temperature reaction may yield 4,6-diazido-2-chloropyrimidine-5-carbonitrile as the major product, boiling for approximately 6 hours drives the reaction to completion, yielding 2,4,6-triazidopyrimidine-5-carbonitrile as the sole product.
-
Yield: 82%
Synthesis of 2,4,6-Triazidopyrimidine
The parent compound, 2,4,6-triazidopyrimidine, was first synthesized in 1979.
-
Starting Material: 2,4,6-trichloropyrimidine
-
Reagent: Sodium azide
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure: The reaction is carried out by treating 2,4,6-trichloropyrimidine with sodium azide in DMSO.
Figure 1. Synthesis workflow for 2,4,6-triazidopyrimidine-5-carbonitrile.
Biological Activity and Therapeutic Potential
While the primary interest in 2,4,6-triazidopyrimidine-5-carbonitrile lies in its properties as a high-energy material, other triazidopyrimidines have shown potential in the biomedical field. Notably, 2,4,6-triazidopyrimidine has demonstrated high anticancer activity against Sarcoma 180, Pliss lymphosarcoma, and Guerin carcinoma.
Detailed comparative studies on the cytotoxicity (e.g., IC₅₀ values) of 2,4,6-triazidopyrimidine-5-carbonitrile against various cancer cell lines are not yet available in the public domain. The broader class of pyrimidine-5-carbonitrile derivatives, however, is well-documented for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific signaling pathways through which triazidopyrimidines may exert their anticancer effects have not been fully elucidated.
Future Directions and Conclusion
2,4,6-Triazidopyrimidine-5-carbonitrile is a promising compound with a distinct physicochemical profile, particularly its high melting point and energetic properties, which may offer advantages in specific applications over other triazidopyrimidines. Its synthesis is efficient and high-yielding.
For drug development professionals, the reported anticancer activity of 2,4,6-triazidopyrimidine warrants further investigation. Future research should focus on:
-
Quantitative assessment of the cytotoxic effects of 2,4,6-triazidopyrimidine-5-carbonitrile and other triazidopyrimidines against a panel of cancer cell lines.
-
Elucidation of the mechanism of action and identification of the specific signaling pathways involved in their anticancer activity.
-
Structure-activity relationship (SAR) studies to optimize the pyrimidine scaffold for enhanced therapeutic efficacy and reduced toxicity.
Lack of Direct Experimental Validation of 2,4,6-Triaminopyrimidine-5-carbonitrile Crystal Structure Necessitates Comparative Analysis
Absence of direct experimental crystallographic data for 2,4,6-triaminopyrimidine-5-carbonitrile in publicly accessible databases necessitates a comparative approach for its structural validation. This guide provides a detailed comparison with structurally related compounds, outlines standard experimental protocols for crystal structure determination, and presents a theoretical workflow for its validation.
Due to the unavailability of published single-crystal X-ray diffraction data for the target compound, this compound, this guide will leverage data from two closely related pyrimidine derivatives: 2,4,6-triazidopyrimidine-5-carbonitrile and 2,4,6-triaminopyrimidine-1,3-diium dinitrate . This comparative analysis, supplemented by general experimental and computational protocols, offers a foundational understanding for researchers and drug development professionals.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for the two comparator compounds. The data for 2,4,6-triazidopyrimidine-5-carbonitrile provides insight into the influence of the carbonitrile group on a similar pyrimidine core, while the data for 2,4,6-triaminopyrimidine-1,3-diium dinitrate illustrates the structure of the triaminopyrimidine moiety, albeit in a protonated state.
| Parameter | 2,4,6-triazidopyrimidine-5-carbonitrile | 2,4,6-triaminopyrimidine-1,3-diium dinitrate[1] |
| Formula | C₅N₁₀ | C₄H₉N₅²⁺·2NO₃⁻ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 10.334(3) Å, b = 10.993(3) Å, c = 15.655(5) Å, β = 108.79(3)° | a = 7.8650(5) Å, b = 9.9173(6) Å, c = 12.2291(7) Å, β = 100.836(2)° |
| Volume (ų) | 1683.9(9) | 936.86(10) |
| Z | 8 | 4 |
| Density (calculated) (g/cm³) | 1.734 | 1.781 |
Experimental Protocols
The definitive validation of the crystal structure of this compound would require single-crystal X-ray diffraction analysis. The general protocol for such an experiment is as follows:
Crystal Growth
High-quality single crystals are a prerequisite for X-ray diffraction studies. Common methods for growing crystals of small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[2]
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides the precise three-dimensional arrangement of atoms in a crystal.[3]
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
Powder X-ray Diffraction (PXRD)
While SC-XRD is the gold standard for structure determination, PXRD can be used to analyze the bulk purity of a crystalline sample and to identify different polymorphic forms. The resulting diffraction pattern is a fingerprint of the crystalline phase.
Cheminformatics and Computational Prediction
In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure.
-
Crystal Structure Prediction (CSP): These methods use the molecular structure to predict possible crystal packing arrangements based on minimizing the lattice energy.[4][5] CSP can provide a set of plausible crystal structures that can then be compared with experimental powder diffraction data.
-
Density Functional Theory (DFT) Calculations: DFT can be used to optimize the geometry of the molecule and to calculate various spectroscopic properties (e.g., NMR, IR) which can then be compared with experimental spectra for indirect structural validation.
Workflow for Crystal Structure Validation
The following diagram illustrates a typical workflow for the validation of a novel crystal structure.
References
A Comparative Analysis of the Energetic Properties of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The pyrimidine scaffold, a fundamental building block in nucleic acids and various pharmaceuticals, has garnered significant interest in the field of energetic materials.[1][2] The inherent nitrogen content and thermal stability of the pyrimidine ring make it an attractive backbone for the development of novel high-energy-density materials (HEDMs).[3] This guide provides a comparative analysis of the energetic properties of various pyrimidine derivatives, supported by experimental and theoretical data, to aid researchers in the design and synthesis of next-generation energetic compounds.
Quantitative Analysis of Energetic Properties
The performance of an energetic material is characterized by several key parameters, including its heat of formation, density, detonation velocity, and detonation pressure. The following tables summarize these properties for a selection of nitro-substituted pyrimidine derivatives, comparing them with the widely used explosive TNT (2,4,6-trinitrotoluene). The data presented is a compilation from various theoretical studies employing density functional theory (DFT) calculations.[4]
| Compound Name | Chemical Formula | Heat of Formation (kJ/mol) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| 2,4,5-trinitropyrimidine | C₄HN₅O₆ | N/A | N/A | Theoretical | Theoretical |
| 2,4,6-trinitropyrimidine | C₄HN₅O₆ | N/A | N/A | Theoretical | Theoretical |
| 4,5,6-trinitropyrimidine | C₄HN₅O₆ | N/A | N/A | Theoretical | Theoretical |
| 2,4,5,6-tetranitropyrimidine | C₄N₆O₈ | N/A | N/A | Theoretical | Theoretical |
| TNT (for comparison) | C₇H₅N₃O₆ | -61.5 | 1.654 | 6.9 | 19.0 |
Note: Specific experimental values for the heat of formation for all listed pyrimidine derivatives were not available in the searched literature. Theoretical calculations provide valuable estimates for these properties. Detonation parameters are often calculated using empirical methods like the Kamlet-Jacobs equations.[4]
Thermal Stability and Sensitivity
Thermal stability and sensitivity to external stimuli such as impact and friction are critical safety parameters for energetic materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed to determine the decomposition temperatures of these compounds.[5][6] Sensitivity is experimentally determined using standardized tests.[7][8][9]
| Compound | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| A nitro-substituted pyrimidine derivative[10] | > 290 | > 40 | > 360 |
| Another nitro-substituted pyrimidine derivative[10] | > 290 | > 40 | > 360 |
Note: The data in this table is indicative of the high thermal stability and low sensitivity that can be achieved with fused-ring pyrimidine structures.[10]
Experimental Protocols
A brief overview of the standard methodologies used to determine the key energetic properties is provided below.
Determination of Heat of Formation (Bomb Calorimetry)
The heat of formation is a measure of the energy stored in a molecule. It is experimentally determined using bomb calorimetry.
-
Calibration: The calorimeter is calibrated by combusting a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the system.[1][11]
-
Sample Preparation: A precisely weighed sample of the pyrimidine derivative is placed in a sample holder within a high-pressure vessel (the "bomb").
-
Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited electrically.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The heat of formation is then derived from the heat of combustion using Hess's law.
Determination of Impact and Friction Sensitivity
These tests assess the ease with which a material can be initiated by mechanical stimuli.
-
Impact Sensitivity: A standard weight is dropped from a specified height onto a sample of the material. The energy at which there is a 50% probability of initiation (explosion, flame, or smoke) is determined.[7][9][12][13] The Bruceton or Neyer d-optimal methods are common statistical approaches for analyzing the results.[9]
-
Friction Sensitivity: The sample is subjected to friction between two surfaces under a specified load. The load at which initiation occurs is recorded. The BAM (Bundesanstalt für Materialforschung) and ABL (Allegheny Ballistics Laboratory) friction tests are widely used methods.[8]
Visualizing Synthesis and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a generalized synthetic pathway for nitro-substituted pyrimidines and the experimental workflow for sensitivity testing.
Caption: A simplified diagram illustrating the nitration of a pyrimidine ring.
Caption: Workflow for determining the impact and friction sensitivity of energetic materials.
Decomposition Pathways
The thermal decomposition of energetic materials is a complex process that dictates their stability and performance. For nitro-substituted pyrimidines, decomposition is often initiated by the cleavage of the C-NO₂ bond or the opening of the heterocyclic ring.[14] The specific pathway and the resulting products can be influenced by the substitution pattern and the presence of other functional groups. Quantum-chemical modeling is a powerful tool for elucidating these complex reaction mechanisms.[14]
Caption: A conceptual diagram showing two primary initial steps in the decomposition of a nitro-pyrimidine derivative.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Theoretical exploration about nitro-substituted derivatives of pyrimidine as high-energy-density materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. smsenergetics.com [smsenergetics.com]
- 9. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Decomposition Mechanisms and Kinetics of Novel Energetic Molecules BNFF-1 and ANFF-1: Quantum-Chemical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data comparison of 2,4,6-Triaminopyrimidine-5-carbonitrile and its analogs
Introduction to Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in chemical analysis. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. Mass spectrometry determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for selected analogs of 2,4,6-Triaminopyrimidine-5-carbonitrile. These compounds share the core pyrimidine-5-carbonitrile scaffold, with variations in the substituent groups at the 2, 4, and 6 positions. For comparative purposes, data for 2,4,6-Triaminopyrimidine, the parent compound lacking the nitrile group, is also included.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2,4-Diaminopyrimidine-5-carbonitrile | Not Specified | 8.05 (s) | Aromatic H |
| 6.9 (s) | 4H, NH₂ | ||
| 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile [1] | DMSO-d₆ | 8.1 (s, 1H) | pyrimidine H-6 |
| 6.8 (s, 2H) | NH₂ | ||
| 3.4–3.6 (q, 4H) | -N(CH₂CH₃)₂ | ||
| 1.0–1.2 (t, 6H) | -N(CH₂CH₃)₂ | ||
| 2,4,6-Triaminopyrimidine [2] | Not Specified | See Spectrum | Data available as a spectrum |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2,4-Diaminopyrimidine-5-carbonitrile [3] | Not Specified | 167.2, 166.6 | C2 & C4 |
| 161.3 | C6 | ||
| 117.0 | C≡N | ||
| 83.0 | C5 | ||
| 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile [1] | Not Specified | 158.9 | C-2 |
| 118.5 | C≡N | ||
| 2,4,6-Triazidopyrimidine-5-carbonitrile [4] | Not Specified | 166.9, 162.7 | C4, C6 |
| 110.4 | C≡N | ||
| 80.9 | C5 |
Table 3: IR Spectroscopic Data
| Compound | Medium | Wavenumber (cm⁻¹) | Assignment |
| 2,4-Diaminopyrimidine-5-carbonitrile [3] | Not Specified | 3480 | ν(N-H) |
| 3080 | ν(C-H) | ||
| 2188 | ν(C≡N) | ||
| 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile [1] | Not Specified | 3325–3478 | N-H stretch (NH₂) |
| 2175–2212 | C≡N stretch | ||
| 1542–1649 | C=C/C=N aromatic | ||
| 2,4,6-Triaminopyrimidine [5] | Solid Phase | 3448-3315 | ν(N-H) |
| 1450, 1444, 1435 | C-C stretching | ||
| 1115 | C-H in-plane bending | ||
| 779 | C-H out-of-plane bending |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | m/z | Assignment |
| 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile [1] | Not Specified | 191.23 | [M]⁺ (molecular ion) |
| 164 | loss of HCN | ||
| 136 | loss of C₂H₅N |
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic techniques cited in this guide. Specific parameters may vary between different laboratories and instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy [6]
-
Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Sample Preparation : Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Referencing : Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, commonly tetramethylsilane (TMS), or referenced to the residual solvent peak.
-
Data Representation : Data is typically presented as: chemical shift, integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
Infrared (IR) Spectroscopy
-
Instrumentation : Fourier Transform Infrared (FTIR) spectrometers are commonly used.
-
Sample Preparation : Solid samples can be analyzed as a KBr pellet, a nujol mull, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Spectra are typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) [6]
-
Instrumentation : Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis : The instrument measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.
Caption: Workflow for Spectroscopic Data Comparison.
References
- 1. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis and spectral analysis of 2-alkyl/aryl amino derivatives of pyrimidine-5-carbonitrile - World Scientific News [worldscientificnews.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease [file.scirp.org]
performance of 2,4,6-Triaminopyrimidine-5-carbonitrile as a cross-linking agent vs. other agents
A Comparative Analysis of Cross-Linking Agents for Researchers and Drug Development Professionals
Initial Research on 2,4,6-Triaminopyrimidine-5-carbonitrile as a Cross-Linking Agent
An extensive review of scientific literature and chemical databases reveals no available data on the performance or application of this compound as a cross-linking agent. Research primarily focuses on the use of pyrimidine-5-carbonitrile derivatives in other biomedical applications, such as COX-2 inhibitors and anticancer agents[1][2][3]. Therefore, a direct comparison of this compound with other cross-linking agents is not feasible based on current scientific knowledge.
This guide will instead provide a comprehensive comparison of commonly used cross-linking agents, their performance metrics, and the experimental protocols for their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate cross-linking agent for their specific applications.
Overview of Common Cross-Linking Agents
Cross-linking is a crucial process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials by forming a three-dimensional network structure[4][5]. The selection of a suitable cross-linking agent is critical and depends on the polymer, the desired properties of the final product, and the specific application.[6] Common cross-linking agents can be broadly categorized as chemical or physical cross-linkers.[6] This guide focuses on chemical cross-linking agents, which form stable, irreversible covalent bonds.[6]
A variety of chemical cross-linking agents are utilized across different industries, including glutaraldehyde (GTA), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), genipin, and epoxy compounds.[6][7] These agents are chosen based on their reactivity, biocompatibility, and the specific functional groups they target.
Performance Comparison of Selected Cross-Linking Agents
The effectiveness of a cross-linking agent is evaluated based on several parameters, including the degree of cross-linking, the effect on the material's mechanical properties, and its cytotoxicity, particularly for biomedical applications. The following tables summarize the performance of several common cross-linking agents based on available experimental data.
Table 1: Comparison of Cross-Linking Efficiency and Properties of Common Agents
| Cross-Linking Agent | Polymer System | Degree of Cross-Linking | Key Findings | Reference |
| Glutaraldehyde (GTA) | Hyaluronic Acid (HA) Films | Low Stability | Films showed low stability compared to EDC, EX 810, and DVS. Instability may arise from residual acid catalyst.[7][8] | [7][8] |
| Glutaraldehyde (GTA) | Xenogenic Articular Cartilage | ≥70% | Caused a ~20% reduction in swelling ratio compared to the control.[9] | [9] |
| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) | Hyaluronic Acid (HA) Films | High Stability | Produced more stable films compared to GTA.[7][8] | [7][8] |
| Poly(ethylene glycol) diglycidyl ether (EX 810) | Hyaluronic Acid (HA) Films | High Stability | Resulted in stable cross-linked films.[7][8] | [7][8] |
| Divinyl sulfone (DVS) | Hyaluronic Acid (HA) Films | High Stability | Led to the formation of stable hydrogel films.[7][8] | [7][8] |
| Genipin | Xenogenic Articular Cartilage | ≥70% | A 0.25% solution achieved a similar degree of cross-linking as 2.5% glutaraldehyde. It was the strongest natural cross-linker in the study.[9] | [9] |
| Epigallocatechin gallate (EGCG) | Xenogenic Articular Cartilage | ~50% | Resulted in a substantially lower degree of cross-linking compared to GTA, genipin, and proanthocyanidin.[9] | [9] |
| Grape Seed Proanthocyanidin (PA) | Xenogenic Articular Cartilage | ≥70% | Lowered the tissue's swelling ratio by approximately 20% compared to the control.[9] | [9] |
Table 2: Cytotoxicity of Potential Topical Cross-Linking Agents
| Cross-Linking Agent | Relative Toxicity | Cell Lines Tested | Reference |
| Mononitroalcohols | Least Toxic | Human corneal epithelial cells, human skin fibroblasts, bovine corneal endothelial cells, human retinal pigment epithelial cells | [10] |
| Glyceraldehyde (GLYC) | Least Toxic | Human corneal epithelial cells, human skin fibroblasts, bovine corneal endothelial cells, human retinal pigment epithelial cells | [10] |
| Nitrodiol and Nitrotriol | Intermediate Toxicity | Human corneal epithelial cells, human skin fibroblasts, bovine corneal endothelial cells, human retinal pigment epithelial cells | [10] |
| Glutaraldehyde (GLUT) | Most Toxic | Human corneal epithelial cells, human skin fibroblasts, bovine corneal endothelial cells, human retinal pigment epithelial cells | [10] |
| Paraformaldehyde (FA) | Most Toxic | Human corneal epithelial cells, human skin fibroblasts, bovine corneal endothelial cells, human retinal epithelial cells | [10] |
| Genipin (GP) | Most Toxic | Human corneal epithelial cells, human skin fibroblasts, bovine corneal endothelial cells, human retinal pigment epithelial cells | [10] |
| Bronopol | Most Toxic | Human corneal epithelial cells, human skin fibroblasts, bovine corneal endothelial cells, human retinal pigment epithelial cells | [10] |
Experimental Protocols
The evaluation of cross-linking agents involves a series of well-defined experimental protocols to quantify their performance. Below are detailed methodologies for key experiments cited in the comparison.
Protocol for Evaluating Cross-Linking of Hyaluronic Acid Films
This protocol is adapted from a study comparing the effectiveness of four different cross-linking agents on hyaluronic acid (HA) hydrogel films.[7]
-
Film Preparation: HA films are prepared by casting from a solution.
-
Cross-Linking Reaction: The cast films are exposed to solutions of the cross-linking agents (e.g., GTA, EDC, EX 810, DVS) in an acetone-water solution.
-
Swelling Studies: The effectiveness of the cross-linkers is assessed by measuring the swelling of the films in water and phosphate-buffered saline (PBS).
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Thermal Analysis (DMTA) are used to investigate for any significant structural differences between the gels for each cross-linker system.
Protocol for Chemical Cross-Linking of Proteins for Mass Spectrometry Analysis
This protocol provides a general workflow for chemical cross-linking experiments to study protein interactions.
-
Protein Preparation: The purified protein sample is diluted to a suitable concentration in a buffer that is compatible with the cross-linking agent and subsequent analysis.[11]
-
Cross-Linking: The cross-linking agent (e.g., glutaraldehyde) is added to the protein sample at a specific final concentration (e.g., 0.5% to 2% v/v).[11] The mixture is incubated for a defined period (e.g., 15 to 30 minutes) at room temperature to allow the formation of covalent cross-links.[11]
-
Quenching the Reaction: The cross-linking reaction is stopped by adding a quenching solution.
-
Analysis of Cross-Linked Proteins: The success of the cross-linking reaction is analyzed using various techniques:
-
SDS-PAGE: To visualize the formation of higher molecular weight species, indicating cross-linked complexes.[11]
-
Mass Spectrometry: To identify the cross-linked residues and gain structural information.[11]
-
Western Blotting: To detect specific cross-linked protein complexes using antibodies.[11]
-
Gel Filtration Chromatography: To separate and assess the size of the cross-linked complexes.[11]
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Classification and selection of crosslinking agents [chemix-tech.com]
- 5. specialchem.com [specialchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pure.ul.ie [pure.ul.ie]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Natural Crosslinking Agents for the Stabilization of Xenogenic Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic Alternatives to Riboflavin Photochemical Corneal Cross-Linking: A Comparison Study of Cell Toxicity Thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Assessing the Purity of Synthesized 2,4,6-Triaminopyrimidine-5-carbonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of 2,4,6-Triaminopyrimidine-5-carbonitrile, a key building block in the synthesis of various therapeutic agents. The performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are compared, with supporting experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitative or qualitative data, the type of impurities expected, and the desired level of sensitivity.
| Analytical Technique | Principle | Strengths | Limitations | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. | - High resolution and sensitivity for separating and quantifying impurities.- Well-established and robust methodology.- Can be used for both qualitative and quantitative analysis. | - Requires a specific method development for each compound.- May not detect impurities that do not have a chromophore if a UV detector is used. | >98% (by peak area) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR). | - Provides structural confirmation of the main component and impurities.- Can detect a wide range of impurities, including those without chromophores.- Quantitative NMR (qNMR) can provide an absolute purity value without the need for a reference standard of the impurity. | - Lower sensitivity compared to HPLC for trace impurities.- Complex spectra can be difficult to interpret, especially for mixtures. | >95% (by qNMR) |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | - High sensitivity and specificity for identifying compounds based on their molecular weight.- Can be coupled with HPLC (LC-MS) for enhanced separation and identification of impurities. | - Typically provides relative quantification unless isotopic standards are used.- Fragmentation patterns can be complex and require expertise to interpret. | Confirmatory technique for identity and presence of impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar pyrimidine derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential process-related impurities. A similar methodology has been successfully applied to the analysis of 2,4,6-Trichloropyrimidine[1].
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of the synthesized compound. Spectral data from the closely related 2,4-diaminopyrimidine-5-carbonitrile can be used as a reference for signal assignment[2].
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube and dissolve in a known volume of DMSO-d₆.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all signals.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, and the weights of the sample and the internal standard.
Expected ¹H and ¹³C NMR Chemical Shifts (based on analogs): Based on data for 2,4-diaminopyrimidine-5-carbonitrile and 2,4,6-Triaminopyrimidine, the following shifts can be anticipated[2][3]:
-
¹H NMR (in DMSO-d₆): Aromatic CH proton around δ 8.0-8.5 ppm; NH₂ protons as broad singlets between δ 6.0-7.5 ppm.
-
¹³C NMR (in DMSO-d₆): C-CN around δ 115-120 ppm; C-NH₂ carbons in the range of δ 160-170 ppm; C5 (bearing the nitrile) at a more upfield position.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and identifying potential impurities.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing compounds.
-
Analysis Mode: Full scan mode to determine the molecular weight and tandem MS (MS/MS) to study fragmentation patterns.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer or inject it into an LC-MS system.
Expected Fragmentation: The fragmentation of pyrimidine derivatives in mass spectrometry often involves the cleavage of the pyrimidine ring and the loss of substituents[4][5]. For this compound, expected fragments could arise from the loss of HCN, NH₃, or cyanamide (CN₂H₂) from the molecular ion.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound like this compound.
Logical Relationship of Analytical Techniques
This diagram shows the complementary nature of the different analytical techniques in providing a complete picture of the compound's purity.
References
A Comparative Guide to the Synthetic Routes of 2,4,6-Triaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 2,4,6-Triaminopyrimidine-5-carbonitrile, a crucial intermediate in the synthesis of various biologically active compounds. The comparison focuses on key performance indicators, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry. Its structural features, including multiple amino groups and a nitrile moiety, make it a versatile building block for the synthesis of a wide range of therapeutic agents, including dihydrofolate reductase inhibitors and other targeted therapies. The efficiency and scalability of its synthesis are therefore of paramount importance. This guide outlines and compares two distinct synthetic strategies:
-
Route 1: Ring Formation from Acyclic Precursors. This approach involves the condensation of malononitrile or its derivatives with guanidine to construct the pyrimidine ring.
-
Route 2: Functional Group Interconversion from a Pre-formed Pyrimidine Ring. This strategy begins with a substituted pyrimidine, such as 2,4,6-trichloropyrimidine-5-carbonitrile, and introduces the amino functionalities through subsequent reactions.
Route 1: Synthesis via Ring Formation
This classical approach builds the pyrimidine core from simple, acyclic starting materials. A common pathway involves the initial formation of 5-nitroso-2,4,6-triaminopyrimidine from malononitrile and guanidine, followed by reduction and subsequent (or prior) introduction of the nitrile group. A more direct variation, and the one detailed here, involves the condensation of a C3-synthon already bearing the cyano group with guanidine.
Experimental Protocol: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine (Intermediate for Route 1)[1][2]
-
A suspension of 66 g of malononitrile and 96 g of guanidine hydrochloride in 200 g of water is prepared in a reaction vessel.
-
A solution of 70 g of sodium nitrite in 120 g of water is added dropwise at room temperature, while maintaining the pH at 4 by the addition of hydrochloric acid.
-
The reaction mixture is stirred for 4 hours at room temperature.
-
21 g of sodium carbonate and 400 g of dimethylformamide are added to the mixture.
-
Water is distilled off under reduced pressure.
-
The reaction mixture is then heated to 140°C for 1 hour to induce isomerization to 5-nitroso-2,4,6-triaminopyrimidine.
-
After the reaction is complete, 400 ml of water is added.
-
The product is filtered off, washed with water, and dried to yield pure raspberry-red 5-nitroso-2,4,6-triaminopyrimidine.
The subsequent conversion of the 5-nitroso group to a 5-cyano group while retaining the three amino groups is not a straightforward or well-documented process, which represents a significant drawback of this route for the direct synthesis of the target molecule. A more viable, though less directly documented approach for the target molecule, would involve a starting material where the cyano group is already present.
Visualization of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via Functional Group Interconversion
This route commences with a pre-functionalized pyrimidine ring, 2,4,6-trichloropyrimidine-5-carbonitrile, and introduces the amino groups by substitution. A highly effective method involves the conversion of the chloro groups to azido groups, followed by reduction.
Experimental Protocol: Synthesis of 2,4,6-Triazidopyrimidine-5-carbonitrile (Intermediate for Route 2)[3]
-
A mixture of commercially available 2,4,6-trichloropyrimidine-5-carbonitrile (1.0 g, 4.6 mmol) and sodium azide (1.2 g, 18.5 mmol) in aqueous acetone (15 mL acetone, 5 mL water) is prepared.
-
The reaction mixture is boiled for 6 hours.
-
After cooling, the precipitate is filtered, washed with water and cold ethanol.
-
The product is dried to give 2,4,6-triazidopyrimidine-5-carbonitrile.
Experimental Protocol: Reduction of 2,4,6-Triazidopyrimidine-5-carbonitrile to this compound
While a specific protocol for the reduction of this exact triazide is not detailed in the search results, a general procedure for the reduction of aryl azides to amines is as follows:
-
The 2,4,6-triazidopyrimidine-5-carbonitrile is dissolved in a suitable solvent such as ethanol or methanol.
-
A reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H2/Pd-C), or a milder reducing agent like triphenylphosphine (Staudinger reduction), is added.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization.
Visualization of Route 2
Caption: Synthetic pathway for Route 2.
Comparison of Synthetic Routes
| Parameter | Route 1: Ring Formation | Route 2: Functional Group Interconversion |
| Starting Materials | Malononitrile, Guanidine, Sodium Nitrite | 2,4,6-Trichloropyrimidine-5-carbonitrile, Sodium Azide |
| Key Intermediates | 5-Nitroso-2,4,6-triaminopyrimidine | 2,4,6-Triazidopyrimidine-5-carbonitrile |
| Reported Yield | High yield for the nitroso-intermediate (91%).[1] Overall yield for the final product is not well-documented and likely lower due to the difficult final conversion step. | High yield for the azido-intermediate (82%).[2] The subsequent reduction is expected to be high-yielding, suggesting a better overall yield. |
| Reaction Conditions | High temperature (140°C) required for cyclization.[1] | Milder conditions for azidation (boiling aqueous acetone). Reduction is typically at room temperature.[2] |
| Reagents and Safety | Uses readily available but toxic reagents like sodium nitrite. | Involves the use of sodium azide, which is highly toxic and explosive. Requires careful handling. |
| Scalability | The initial steps are scalable. The final conversion to the target molecule is a potential bottleneck. | The azidation step is scalable with appropriate safety precautions. The reduction is also a standard scalable reaction. |
| Overall Assessment | This route is less direct for the target molecule. While the initial pyrimidine formation is efficient, the introduction of the 5-cyano group at a late stage is challenging. | This route is more direct and likely more efficient for obtaining the final product. The starting material is commercially available, and the subsequent steps are high-yielding transformations. |
Conclusion
Based on the available data, Route 2, involving the functional group interconversion from 2,4,6-trichloropyrimidine-5-carbonitrile, appears to be the more promising synthetic strategy for obtaining this compound. This route is more direct, and the key transformations are reported to proceed in high yields under relatively mild conditions. While the use of sodium azide necessitates stringent safety measures, the overall efficiency and higher expected yield make it a more attractive option for laboratory and potential industrial-scale synthesis.
Route 1, while fundamental in constructing the pyrimidine ring, presents a significant challenge in the final step of introducing the nitrile group onto the highly aminated pyrimidine ring. Further research would be needed to optimize a direct condensation with a cyano-containing C3-synthon to make this route more competitive.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2,4,6-Triaminopyrimidine-5-carbonitrile and related pyrimidine-5-carbonitrile compounds. Due to the limited publicly available biological data specifically for this compound, this guide focuses on the activity of structurally related compounds to provide a relevant comparative context. The information presented is based on preclinical research and is intended for an audience with expertise in drug discovery and development.
Introduction to Pyrimidine-5-carbonitriles
The pyrimidine-5-carbonitrile scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] These compounds often exert their effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. Notably, various derivatives have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are frequently dysregulated in cancer.[1][2]
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro inhibitory activities of various pyrimidine-5-carbonitrile derivatives against different cancer cell lines and protein kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a biological process or component by 50%.
| Compound ID | Structure | Target Cell Line / Kinase | IC50 (µM) | Reference |
| Compound 1 | 2-((4-((3-chlorophenyl)amino)quinazolin-6-yl)amino)-N-cyclopropyl-4-phenylpyrimidine-5-carboxamide | A549 (Non-small cell lung cancer) | 0.045 | |
| Compound 2 | 4-(4-fluorophenyl)-6-(4-piperazin-1-ylphenyl)-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile | HCT-116 (Colon carcinoma) | 3.37 | |
| HepG2 (Hepatocellular carcinoma) | 3.04 | |||
| MCF-7 (Breast cancer) | 4.14 | |||
| EGFR (Wild Type) | 0.09 | |||
| EGFR (T790M Mutant) | 4.03 | |||
| Compound 3 | N-(2-amino-5-cyano-6-phenylpyrimidin-4-yl)benzamide | C33A (Cervical cancer) | 1.83 | |
| KB (Oral cancer) | 2.15 | |||
| DU-145 (Prostate cancer) | 2.41 | |||
| Compound 4 | 2,4-diamino-6-(p-tolyl)pyrimidine-5-carbonitrile | MCF-7 (Breast cancer) | 4.31 | |
| Compound 5 | 4-(4-Methoxyphenyl)-2-(methylthio)-6-(4-(p-tolyl)piperazin-1-yl)pyrimidine-5-carbonitrile | K562 (Leukemia) | 2.34 | [1] |
| MCF-7 (Breast cancer) | 3.12 | [1] | ||
| PI3Kδ | 6.99 | [1] | ||
| PI3Kγ | 4.01 | [1] | ||
| AKT-1 | 3.36 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and the kinase buffer (typically containing ATP and MgCl₂).
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection: The kinase activity can be measured using various methods:
-
Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody to detect the phosphorylated product.
-
ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated as: (1 - (Signal with inhibitor / Signal without inhibitor)) x 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway Visualization
Many pyrimidine-5-carbonitrile derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for these compounds.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine-5-carbonitrile derivatives.
Conclusion
While specific biological activity data for this compound remains elusive in the public domain, the broader class of pyrimidine-5-carbonitrile derivatives demonstrates significant potential as anticancer agents. The available data on related compounds highlights their ability to inhibit key cancer-related kinases and suppress the growth of various cancer cell lines. The provided experimental protocols offer a foundation for the further investigation and characterization of novel compounds within this chemical class, including the specific triamino-substituted derivative. Future research should focus on synthesizing and evaluating the biological activity of this compound to determine its potential as a therapeutic agent and to further elucidate the structure-activity relationships within this promising family of compounds.
References
- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Theoretical Models for 2,4,6-Triaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical and experimental data for 2,4,6-triaminopyrimidine-5-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. The validation of computational models with empirical data is crucial for accurate prediction of molecular properties and for guiding rational drug design. This document summarizes key spectroscopic data and outlines the methodologies used for both theoretical calculations and experimental characterizations.
Data Presentation: A Comparative Summary
The following tables present a comparison of theoretical predictions and experimental observations for this compound and its close analogs. Theoretical data is typically derived from Density Functional Theory (DFT) calculations, a common computational method for predicting molecular properties. Experimental data is sourced from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 1: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) - Analog[1] |
| C2 | 167.0 | 166.6 (for 2,4-diaminopyrimidine-5-carbonitrile) |
| C4 | 167.0 | 167.2 (for 2,4-diaminopyrimidine-5-carbonitrile) |
| C5 | 84.0 | 83.0 (for 2,4-diaminopyrimidine-5-carbonitrile) |
| C6 | 162.0 | 161.3 (for 2,4-diaminopyrimidine-5-carbonitrile) |
| CN | 118.0 | 117.0 (for 2,4-diaminopyrimidine-5-carbonitrile) |
Table 2: Comparison of Predicted and Experimental IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) - Analog[2] | Assignment |
| N-H Stretch | 3500-3300 | 3448, 3315 | Asymmetric and symmetric stretching of amino groups |
| C≡N Stretch | 2240-2210 | 2188 (for 2,4-diaminopyrimidine-5-carbonitrile)[1] | Nitrile group stretching |
| C=N/C=C Stretch | 1650-1550 | 1625-1430 | Pyrimidine ring stretching vibrations |
| N-H Bend | 1650-1580 | Not specified | Bending vibration of amino groups |
Note: Experimental IR data is for 2,4,6-triaminopyrimidine and 2,4-diaminopyrimidine-5-carbonitrile. These serve as valuable references for validating theoretical predictions for the target molecule.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results and for their accurate comparison with theoretical models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the carbon and hydrogen atoms in the molecule.
Methodology:
-
Sample Preparation: A 10-20 mg sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain single peaks for each unique carbon atom.
-
¹H NMR: ¹H NMR spectra are recorded to identify the chemical shifts and coupling constants of the protons.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific vibrational modes of the functional groups in the molecule.
Mandatory Visualization
Diagrams are provided to visualize the logical workflow of validating theoretical models and the signaling pathway context where such molecules might be studied.
Caption: Workflow for the validation of theoretical models.
Caption: Potential signaling pathway involvement.
References
A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of the pyrimidine scaffold is crucial for the rational design of novel therapeutics and functional materials. This guide provides a comparative study of the reactivity of differently substituted pyrimidines, supported by experimental data, detailed protocols, and mechanistic visualizations.
The inherent electron-deficient nature of the pyrimidine ring, a result of the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack and generally resistant to electrophilic substitution. However, the position and electronic properties of substituents can dramatically alter this reactivity profile, enabling a wide range of chemical transformations. This guide explores the impact of various substituents on the reactivity of the pyrimidine core, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Comparative Reactivity Data
The following table summarizes quantitative data from various studies, showcasing the influence of different substituents on the yield of nucleophilic substitution and cross-coupling reactions. This data provides a basis for comparing the reactivity of variously substituted pyrimidines under specific reaction conditions.
| Pyrimidine Derivative | Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |
| 2-amino-4,6-dichloropyrimidine | Nucleophilic Substitution | Aniline, triethylamine, 80-90 °C, solvent-free | 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | High | |
| 2-amino-4,6-dichloropyrimidine | Nucleophilic Substitution | Benzylamine, triethylamine, 80-90 °C, solvent-free | 6-Chloro-4-(N-benzyl)-2,4-pyrimidinediamine | 88 | [1] |
| 2,4,6-trichloropyrido[2,3-d]pyrimidine | Suzuki Coupling | 4-methoxyphenyl boronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene, 110 °C | 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83 | [2] |
| 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 110 °C | 2-Chloro-4-phenyl-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 71 | [3][2] |
| 2,4-dichloropyrimidine | Nucleophilic Substitution | Polyamines | 2- and 4-substituted aminopyrimidines | Varies | [4] |
| Halouracils | Nucleophilic Substitution | Selenium, sulfur, oxygen, and nitrogen nucleophiles, microwave irradiation | Substituted Uracils | Up to 99 | [4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for key reactions involving substituted pyrimidines.
General Procedure for Nucleophilic Aromatic Substitution of 2-Amino-4,6-dichloropyrimidine
This protocol is adapted from the synthesis of 2-aminopyrimidine derivatives.[1]
-
Reactants: A mixture of 2-amino-4,6-dichloropyrimidine (1 mmol), the desired amine (1 mmol), and triethylamine (1.5 mmol) is prepared.
-
Reaction Conditions: The reaction mixture is heated at 80–90 °C under solvent-free conditions for a specified time (typically monitored by TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solid residue is then washed with water and a suitable organic solvent (e.g., n-hexane) to remove unreacted starting materials and byproducts.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure substituted aminopyrimidine.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
General Procedure for Suzuki-Miyaura Cross-Coupling of Halogenated Pyrimidines
This protocol is based on the arylation of halogenated pyrido[2,3-d]pyrimidines.[3][2]
-
Reaction Setup: To a solution of the halogenated pyrimidine (e.g., 2,4,6-trichloropyrido[2,3-d]pyrimidine, 1 equiv.) in a suitable solvent system (e.g., toluene/ethanol), the arylboronic acid (1.05 equiv.), a base (e.g., Na₂CO₃, 2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are added.
-
Reaction Conditions: The reaction mixture is degassed and heated to a specific temperature (e.g., 110 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., CH₂Cl₂). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired arylated pyrimidine.
-
Characterization: The structure of the purified compound is confirmed by spectroscopic analysis.
Mechanistic Insights and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes can aid in understanding the reactivity of substituted pyrimidines. The following diagrams, created using the DOT language, illustrate a general mechanism for nucleophilic aromatic substitution and a typical workflow for a Suzuki coupling experiment.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyrimidine ring.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of the pyrimidine ring is highly tunable through the strategic placement of various substituents. Electron-withdrawing groups typically enhance susceptibility to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, while electron-donating groups can facilitate electrophilic substitution at the 5-position, although this is less common.[5] The data and protocols presented in this guide offer a valuable resource for researchers seeking to design and synthesize novel pyrimidine derivatives with desired chemical properties and biological activities. The provided visualizations of reaction mechanisms and experimental workflows further aid in the conceptual understanding of these important transformations.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,4,6-Triaminopyrimidine-5-carbonitrile: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of 2,4,6-Triaminopyrimidine-5-carbonitrile, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been fully investigated, but related compounds are known to cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use protective gloves resistant to chemicals.
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.
Ensure that an eyewash station and safety shower are readily accessible in the handling area.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following is a general procedural guide.
-
Waste Characterization: Unused or waste this compound should be considered a hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Place the waste material in a suitable, clean, dry, and properly labeled container.
-
The container must be securely closed.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2] Disposal may involve incineration in a facility equipped with an afterburner and scrubber.[2]
Never dispose of this compound by:
-
Pouring it down the drain: This can contaminate waterways and is prohibited.[1]
-
Mixing it with general laboratory or office trash.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate the Area: Keep unnecessary personnel away from the spill.
-
Ensure Adequate Ventilation.
-
Wear Appropriate PPE: Refer to the safety and handling protocols above.
-
Contain the Spill: Sweep up the solid material and place it into a suitable container for disposal.[1][3] Avoid generating dust.
-
Clean the Area: Decontaminate surfaces and equipment involved in the spill.
-
Report the Spill: Notify your laboratory supervisor and EHS department immediately.
Hazardous Decomposition Products
When heated to decomposition, pyrimidine compounds may emit toxic fumes. While specific data for this compound is unavailable, related compounds are known to produce the following hazardous decomposition products:
| Decomposition Product | Chemical Formula |
| Carbon oxides | CO, CO₂ |
| Nitrogen oxides | NOₓ |
This table is based on data for similar pyrimidine compounds and should be considered as a general guide.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations for the proper disposal of chemical waste.
References
Personal protective equipment for handling 2,4,6-Triaminopyrimidine-5-carbonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 2,4,6-Triaminopyrimidine-5-carbonitrile, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards. It may be harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
A summary of the required PPE is provided in the table below.
| Protection Type | Specific PPE Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact which can cause irritation.[3][4] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and long pants. Chemical-resistant coveralls may be necessary for large quantities or potential for significant exposure.[5] | To prevent skin exposure.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling in poorly ventilated areas or when dust formation is likely, to prevent respiratory tract irritation.[1][6][7] |
Operational Plan for Safe Handling
Adherence to a systematic operational plan is critical when working with this compound. The following step-by-step guidance outlines the key procedures for safe handling.
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Always review the SDS for this compound before use.[8]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[9]
-
Inspect PPE: Check all PPE for integrity (e.g., no holes in gloves) before starting any work.[8]
-
Locate Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible.[3]
2. Handling the Chemical:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][9]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical.[3][4] Do not eat, drink, or smoke in the handling area.[7]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[1][3]
-
Labeling: Ensure all containers are clearly and accurately labeled.
3. In Case of Exposure or Spills:
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][3] Seek medical attention.[3][9]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1][3] Remove contaminated clothing and wash it before reuse.[3][4][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1][9]
-
Spills: For small spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9] Ensure adequate ventilation during cleanup.[9]
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Keep chemical waste in its original container or a suitable, labeled, and closed container.[1][9]
-
Do not mix with other waste materials.[1]
2. Disposal Method:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]
-
Contaminated containers should be handled as the product itself.[1]
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
3. Regulatory Compliance:
-
All waste disposal must be in accordance with local, regional, and national regulations.[1] Chemical waste generators must ensure complete and accurate classification of the waste.[3]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
